Andrimid
Description
Properties
Molecular Formula |
C27H33N3O5 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide |
InChI |
InChI=1S/C27H33N3O5/c1-5-6-7-8-12-15-21(31)28-20(19-13-10-9-11-14-19)16-22(32)29-24(17(2)3)25(33)23-18(4)26(34)30-27(23)35/h5-15,17-18,20,23-24H,16H2,1-4H3,(H,28,31)(H,29,32)(H,30,34,35)/b6-5+,8-7+,15-12+/t18-,20-,23+,24-/m0/s1 |
InChI Key |
OHDXGZAYYBMHCY-QSUIEZAASA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |
Synonyms |
andrimid |
Origin of Product |
United States |
Foundational & Exploratory
Andrimid: A Technical Guide to Its Bacterial Producers, Habitats, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrimid is a potent, broad-spectrum antibiotic that selectively inhibits bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[1][2] This novel mechanism of action makes it a promising candidate for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance.[1][2] This technical guide provides an in-depth overview of this compound, focusing on the bacteria that produce it, their diverse habitats, the intricate biosynthetic pathway, and the regulatory mechanisms that govern its production. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
This compound-Producing Bacteria and Their Habitats
This compound and its analogs are produced by a variety of Gram-negative bacteria found in diverse ecological niches, suggesting a significant selective advantage conferred by its production.[1] Known producers include species from the genera Serratia, Pantoea, Vibrio, and Pseudomonas.
Table 1: Known this compound-Producing Bacteria and Their Habitats
| Bacterial Species | Habitat | Reference(s) |
| Serratia plymuthica A153 | Rhizosphere (plant-root associated) | [3] |
| Serratia marcescens MSU97 | Plant epiphytic | [3] |
| Pantoea agglomerans | Terrestrial | [4][5] |
| Vibrio coralliilyticus | Marine environments | [6][7][8] |
| Vibrionales SWAT-3 | Marine environments | [4] |
| Pseudomonas sp. | Marine environments | [1] |
| Intracellular bacterial symbiont | Brown planthopper (Nilaparvata lugens) | [9] |
The wide distribution of this compound producers, from terrestrial and plant-associated environments to marine ecosystems and insect symbionts, highlights the ecological importance of this antibiotic. The presence of transposases at the boundaries of the this compound biosynthetic gene cluster in some strains suggests that horizontal gene transfer has played a role in its dissemination.[4]
This compound Biosynthesis and Regulation
This compound is a hybrid nonribosomal peptide-polyketide (NRP-PK) natural product.[4][10] Its biosynthesis is orchestrated by a large, dissociated gene cluster (adm) encoding a series of enzymes that function as an assembly line.[1][3]
Biosynthetic Pathway
The biosynthesis of this compound involves three key building blocks: phenylalanine, valine, and glycine, with the latter two being extended by two-carbon units derived from malonyl-CoA.[7][10] The pathway can be conceptually divided into the formation of the polyunsaturated fatty acid chain, the incorporation of a modified phenylalanine residue, and the construction of the characteristic pyrrolidinedione ring.[1]
A simplified overview of the early steps in the this compound biosynthetic pathway is depicted below:
Caption: Early steps of the this compound biosynthetic pathway.
Regulation of this compound Production
The production of this compound is tightly regulated by various factors, including temperature, carbon source, and specific regulatory proteins.
Table 2: Factors Regulating this compound Production in Serratia plymuthica A153
| Factor | Effect on this compound Production | Reference(s) |
| Temperature | Production increases as temperature decreases from 30°C to 15°C. Production is abolished at 30°C. | [3] |
| Carbon Source | Production is induced by sugars and organic acids commonly found in plant root exudates (e.g., glucose, fructose, succinate). | [3] |
| AdmX (LysR-type transcriptional regulator) | Positively regulates the expression of the adm gene cluster. | [3] |
| Hfq (RNA chaperone) | Positively regulates the expression of the adm gene cluster. | [3] |
The regulatory pathway involving AdmX and Hfq highlights a sophisticated control mechanism for this compound biosynthesis, likely allowing the bacteria to produce the antibiotic under specific environmental conditions where it is most beneficial.
Caption: Regulation of the this compound biosynthetic gene cluster.
Mechanism of Action and Resistance
This compound exerts its antibacterial activity by targeting acetyl-CoA carboxylase (ACC), a key enzyme in the fatty acid biosynthesis pathway.[4][7] Specifically, it inhibits the carboxyltransferase (CT) subunit of ACC, thereby blocking the transfer of a carboxyl group to acetyl-CoA to form malonyl-CoA.[4][10] This disruption of fatty acid synthesis ultimately prevents the formation of new cell membranes, leading to bacterial growth inhibition.[10]
This compound-producing organisms have evolved mechanisms to protect themselves from the antibiotic they produce. These resistance mechanisms include:
-
Efflux Pumps: The admQ gene, found within the this compound biosynthetic cluster, encodes a major facilitator subfamily transporter that actively pumps this compound out of the cell.[1][4]
-
Target Modification: The admT gene, also within the gene cluster, encodes a homolog of the ACC β-subunit (AccD) that is resistant to this compound inhibition.[4][11]
Table 3: IC50 Values of this compound Against Acetyl-CoA Carboxyltransferase (CT) Complexes
| CT Complex | IC50 (nM) | Reference(s) |
| E. coli CT (AccA₂/AccD₂) | 12 | [4][11] |
| Hybrid CT (E. coli AccA₂ / P. agglomerans AdmT₂) | 500 | [4][11] |
Experimental Protocols
General Protocol for Isolation of Antibiotic-Producing Bacteria from Soil
This protocol provides a general framework for isolating potential antibiotic-producing microorganisms, such as Streptomyces or fungi, from soil samples.[12]
Caption: Workflow for isolating antibiotic producers from soil.
Methodology:
-
Sample Collection: Collect approximately 1 gram of soil from a suitable location, such as around trees or bushes.[12]
-
Serial Dilution:
-
Suspend 1 gram of soil in 9 mL of sterile 0.9% NaCl solution. Mix thoroughly.
-
Perform a series of 1-in-10 dilutions by transferring 1 mL of the suspension to a new tube containing 9 mL of saline, repeating to create dilutions up to 10⁻⁶.[12]
-
-
Plating:
-
Spread 0.1 mL of the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto separate agar plates.
-
Use appropriate media for the target organisms (e.g., Glycerol Yeast Extract Agar for Streptomyces, Saboraud Dextrose Agar for fungi).[12]
-
-
Incubation: Incubate the plates at 30°C until distinct colonies are visible.[12]
-
Isolation and Screening:
-
Select individual colonies with distinct morphologies.
-
Test each isolate for antibiotic production by methods such as the agar overlay assay against a panel of test organisms.
-
This compound Purification from Vibrio coralliilyticus Culture
This protocol describes the extraction and purification of this compound from a liquid culture of Vibrio coralliilyticus.[6]
Methodology:
-
Cultivation: Grow Vibrio coralliilyticus in a suitable liquid medium (e.g., APY medium) with aeration at 25°C for 24 hours.[6]
-
Extraction:
-
Extract the entire culture broth with an equal volume of ethyl acetate (EtOAc).
-
Separate the organic phase and dry it to obtain the crude extract.[6]
-
-
Flash Chromatography:
-
Fractionate the dried extract using flash chromatography on a C18 column.
-
Elute with a linear gradient of methanol in water (e.g., 10% to 100% methanol).[6]
-
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using techniques such as HPLC-DAD-HRMS.
Conclusion
This compound represents a valuable lead compound in the quest for novel antibiotics. Its unique mode of action, broad spectrum of activity, and the wide distribution of its producers in diverse environments underscore its importance. This guide provides a comprehensive resource for researchers, summarizing the current knowledge on this compound-producing bacteria, their habitats, and the molecular basis of this compound biosynthesis and regulation. The detailed protocols and quantitative data presented herein are intended to facilitate further investigation into this promising class of antibiotics and to accelerate the development of new therapeutic agents to combat bacterial infections.
References
- 1. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae [frontiersin.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
Unveiling the Molecular Siege: Andrimid's Mechanism of Action Against Acetyl-CoA Carboxylase
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: The intricate molecular interactions defining the inhibitory action of andrimid on bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This guide provides an in-depth exploration of the mechanism, quantitative inhibitory data, detailed experimental methodologies, and the molecular basis of resistance.
Executive Summary
This compound, a hybrid nonribosomal peptide-polyketide antibiotic, demonstrates potent and selective inhibition of bacterial acetyl-CoA carboxylase (ACC). This enzyme catalyzes the first committed step in fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. This compound specifically targets the carboxyltransferase (CT) component of ACC, disrupting the production of malonyl-CoA and thereby halting bacterial growth. This document serves as a comprehensive technical resource, elucidating the mechanism of action, detailing experimental protocols for its investigation, and summarizing key quantitative data to guide further research and drug development efforts.
The Target: Bacterial Acetyl-CoA Carboxylase
Bacterial ACC is a multi-subunit enzyme complex responsible for the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. The overall reaction proceeds in two distinct half-reactions, catalyzed by two separate components:
-
Biotin Carboxylase (BC): This component catalyzes the ATP-dependent carboxylation of the biotin prosthetic group, which is covalently attached to the Biotin Carboxyl Carrier Protein (BCCP).
-
Carboxyltransferase (CT): This component, the direct target of this compound, transfers the activated carboxyl group from carboxybiotin to acetyl-CoA, yielding malonyl-CoA. In many bacteria, including Escherichia coli, the CT component is a heterodimer composed of the α-subunit (AccA) and the β-subunit (AccD).
dot
Caption: The two-step reaction catalyzed by bacterial Acetyl-CoA Carboxylase.
Mechanism of this compound Action: Targeting the Carboxyltransferase
This compound acts as a potent and selective inhibitor of the carboxyltransferase (CT) activity of bacterial ACC. It does not affect the biotin carboxylase (BC) component. The primary molecular target of this compound is the β-subunit of the CT component, encoded by the accD gene.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against ACC from various bacterial species, with notable differences observed between wild-type and resistant strains.
| Enzyme Source | Genotype | Inhibitor | IC50 (nM) | Reference |
| E. coli CT | Wild-type (AccA/AccD) | This compound | 12 | |
| P. agglomerans CT | Resistant (AccA/AdmT) | This compound | 500 | |
| E. coli CT | M203L mutant (AccD) | This compound | 55 | |
| E. coli CT | S207Y mutant (AccD) | This compound | 95 | |
| P. agglomerans CT | L203M mutant (AdmT) | This compound | 100 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Purification of Acetyl-CoA Carboxylase Subunits
Objective: To obtain pure and active ACC subunits for in vitro assays.
Methodology:
-
Expression Vector Construction: The genes encoding the ACC subunits (accA and accD for the CT component) are cloned into suitable expression vectors, often with affinity tags (e.g., His-tag) to facilitate purification.
-
Protein Expression: The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).
-
Elution: After washing the column to remove non-specifically bound proteins, the target protein is eluted using a buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).
-
Size-Exclusion Chromatography (Optional): For further purification and to obtain the protein in a suitable buffer for activity assays, size-exclusion chromatography can be performed.
-
Purity Assessment: The purity of the protein is assessed by SDS-PAGE.
Carboxyltransferase (CT) Activity Assay (Spectrophotometric)
Objective: To measure the enzymatic activity of the CT component of ACC and to determine the inhibitory effect of this compound. This assay measures the reverse reaction, the decarboxylation of malonyl-CoA.
Principle: The production of acetyl-CoA from malonyl-CoA and biocytin (a biotin analog) is coupled to the citrate synthase and malate dehydrogenase reactions. The oxidation of malate to oxaloacetate by malate dehydrogenase is accompanied by the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Malonyl-CoA
-
Biocytin
-
Citrate Synthase
-
Malate Dehydrogenase
-
NAD+
-
This compound (dissolved in DMSO)
-
Purified CT enzyme (AccA/AccD)
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer, malonyl-CoA, biocytin, citrate synthase, malate dehydrogenase, and NAD+.
-
For inhibition assays, add varying concentrations of this compound to the reaction mixture. A control reaction with DMSO (vehicle) should be included.
-
Initiate the reaction by adding the purified CT enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
Site-Directed Mutagenesis of accD
Objective: To introduce specific point mutations into the accD gene to investigate their effect on this compound sensitivity.
Methodology:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The mutation should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type accD gene as the template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: The PCR product is treated with DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. The presence of the desired mutation is confirmed by DNA sequencing.
Identification of this compound Resistance Mutations
Objective: To identify mutations in the accD gene that confer resistance to this compound.
Methodology:
-
Generation of Resistant Mutants: Spontaneously resistant mutants can be selected by plating a large population of susceptible bacteria on agar plates containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Genomic DNA Isolation: Isolate genomic DNA from both the wild-type (susceptible) and the resistant mutant strains.
-
PCR Amplification of accD: Amplify the accD gene from the genomic DNA of both strains using specific primers.
-
DNA Sequencing: Sequence the PCR products from both the wild-type and resistant strains.
-
Sequence Alignment and Analysis: Align the DNA sequences of the accD gene from the wild-type and resistant strains to identify any nucleotide changes. The identified mutations can then be correlated with the resistant phenotype.
Visualizing the Molecular Interactions and Experimental Logic
The following diagrams illustrate the key pathways and workflows involved in understanding the mechanism of action of this compound.
dot
Caption: Experimental workflow for characterizing this compound's mechanism of action.
dot
An In-depth Technical Guide to the Andrimid Biosynthesis Pathway in Vibrio coralliilyticus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrimid is a potent hybrid polyketide-nonribosomal peptide antibiotic with significant activity against acetyl-CoA carboxylase, a crucial enzyme in bacterial fatty acid synthesis. Produced by a variety of Gram-negative bacteria, including the marine pathogen Vibrio coralliilyticus, this compound has garnered interest as a potential scaffold for novel antibiotic development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Vibrio coralliilyticus, focusing on the genetic architecture, enzymatic functions, and regulatory influences. It is intended to serve as a resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.
Introduction
Vibrio coralliilyticus, a bacterium implicated in coral diseases, is also a producer of bioactive secondary metabolites. Among these is this compound, a compound that inhibits the AccA/AccD-type acetyl-CoA carboxylase, making it a promising candidate for antibiotic development. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), which in V. coralliilyticus is homologous to the well-characterized adm cluster from Pantoea agglomerans. Understanding the intricacies of this pathway in V. coralliilyticus is crucial for harnessing its potential for biotechnological applications.
The this compound Biosynthetic Gene Cluster (BGC) in Vibrio coralliilyticus
The this compound BGC in Vibrio coralliilyticus strain S2052 has been identified and is predicted to encode a suite of enzymes responsible for the assembly of the this compound molecule. While the specific gene annotations for the V. coralliilyticus cluster are not yet fully detailed in published literature, the homology to the Pantoea agglomeransadm cluster allows for a predictive functional assignment of the key enzymes. The core of the biosynthetic machinery is a hybrid nonribosomal peptide synthetase (NRPS) and type II polyketide synthase (PKS) system.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzymes encoded by the adm gene cluster. The proposed pathway, based on the homologous system in Pantoea agglomerans, can be divided into three main stages: the formation of the polyunsaturated fatty acid side chain, the synthesis of the β-phenylalanine moiety, and the construction of the succinimide ring, followed by their condensation.
Key Enzymatic Steps and Intermediates
The assembly of this compound begins with the synthesis of an octatrienoyl fatty acid chain by an iterative type II PKS. This is followed by the formation of (S)-β-phenylalanine from L-phenylalanine, a reaction catalyzed by a phenylalanine aminomutase. The succinimide head group is constructed from valine, glycine, and two malonyl-CoA extender units. These precursors are then condensed to form the final this compound structure.
Below is a DOT language script that visualizes the proposed this compound biosynthetic pathway.
Caption: Proposed this compound biosynthetic pathway in V. coralliilyticus.
Regulation of this compound Biosynthesis
The production of this compound in V. coralliilyticus is subject to environmental and genetic regulation. Understanding these regulatory networks is key to optimizing this compound production.
Nutritional Cues: The Role of Chitin
One of the most significant findings regarding the regulation of this compound biosynthesis in V. coralliilyticus S2052 is the influence of chitin. Growth on chitin as a sole carbon source leads to a notable increase in this compound production compared to growth on glucose. Transcriptomic analysis has shown that the genes within the this compound BGC are significantly upregulated during the exponential growth phase on chitin. This suggests that this compound may play an ecological role for V. coralliilyticus during the colonization of chitinous surfaces, such as crustaceans or coral skeletons.
Quorum Sensing and Temperature
While not directly demonstrated for the this compound BGC, the production of virulence factors in V. coralliilyticus is known to be regulated by quorum sensing (QS) and temperature. The QS system in V. coralliilyticus controls the expression of over 300 genes, including those for proteases and biofilm formation. Given that secondary metabolism is often intertwined with QS pathways in vibrios, it is plausible that this compound production is also under QS control. Similarly, temperature is a key regulator of virulence in this organism, with many virulence factors being upregulated at elevated temperatures (e.g., >27°C). Further research is needed to establish a direct link between these global regulatory systems and the expression of the adm gene cluster.
The following diagram illustrates the potential regulatory inputs on the this compound BGC.
Characterization of Andrimid: A Technical Guide to its Spectroscopic Data and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrimid is a potent, broad-spectrum antibiotic with a unique mode of action, inhibiting the bacterial acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1][2] This pseudopeptidic pyrrolidinedione natural product is a hybrid non-ribosomal peptide-polyketide synthesized by various bacteria, including symbiotic and marine strains.[1][3] Its high selectivity for prokaryotic ACC makes it a promising candidate for the development of new antibacterial agents. This guide provides a comprehensive overview of the available spectroscopic data for the characterization of this compound, a detailed experimental protocol for its isolation, and a visualization of its complex biosynthetic pathway.
Physicochemical and Spectroscopic Data
Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products like this compound. While detailed NMR and MS spectral data are not extensively tabulated in publicly accessible literature, this section summarizes the known physicochemical properties and the application of spectroscopic techniques in its structural elucidation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₃N₃O₅ | PubChem |
| Molar Mass | 479.577 g·mol⁻¹ | PubChem |
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound.[5] These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the compound's connectivity and stereochemistry. Although comprehensive tables of ¹H and ¹³C NMR chemical shifts for this compound are not publicly available in the provided search results, the literature confirms their use in its structural confirmation.[5] The complexity of the spectra, with overlapping signals, often necessitates the use of two-dimensional NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment.
This compound Biosynthesis
This compound is synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster encodes a series of enzymes, designated as Adm proteins, which catalyze the assembly of the molecule from amino acid and polyketide precursors. The biosynthesis is notable for its use of a dissociated system of small proteins rather than large, multi-domain enzymes.[6][7]
The key steps in the biosynthesis of this compound are as follows:
-
Initiation : The biosynthesis is initiated with the formation of a polyunsaturated fatty acid by a type II PKS.
-
β-Phenylalanine Formation and Insertion : The non-proteinogenic amino acid β-phenylalanine is formed and incorporated.
-
Succinimide Precursor Assembly : A succinimide precursor is constructed from valine, glycine, and two malonyl-CoA units.[2]
-
Condensation : Transglutaminase-like enzymes act as condensation catalysts to form the amide bonds.[7]
Below is a diagram illustrating the key enzymatic steps in the this compound biosynthetic pathway.
Caption: Overview of the this compound Biosynthetic Pathway.
Experimental Protocols
The following protocol for the isolation and purification of this compound is based on methodologies reported in the literature.[8]
Bacterial Culture and this compound Production
-
Bacterial Strain : Vibrio coralliilyticus or other known this compound-producing strains like Serratia plymuthica.[8][9]
-
Growth Conditions :
Extraction of this compound
-
Harvesting : After the incubation period, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).[9]
-
Solvent Extraction :
-
Collect the supernatant.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate (EtOAc).[8]
-
Separate the organic phase containing the this compound.
-
-
Drying : Dry the ethyl acetate extract, for example, under a stream of nitrogen or using a rotary evaporator.
Chromatographic Purification
-
Flash Chromatography :
-
Fraction Collection and Analysis :
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence of this compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) and a mass spectrometer (MS).[8]
-
Structure Confirmation
-
Spectroscopic Analysis :
-
Pool the fractions containing pure this compound and remove the solvent.
-
Confirm the identity and purity of the isolated this compound using HRMS and NMR (¹H, ¹³C, and 2D NMR) spectroscopy.[5]
-
Conclusion
This compound remains a molecule of significant interest in the field of antibiotic discovery due to its potent and selective inhibition of a crucial bacterial metabolic pathway. While comprehensive, publicly tabulated spectroscopic data for its characterization is limited, the methodologies for its isolation and the understanding of its biosynthesis are well-established. This guide provides a foundational resource for researchers working on the characterization, synthesis, and development of this compound and its analogs. The detailed biosynthetic pathway also offers a roadmap for potential bioengineering efforts to generate novel derivatives with improved therapeutic properties.
References
- 1. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gatekeeping versus Promiscuity in the Early Stages of the this compound Biosynthetic Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A biosynthetic gene cluster for the acetyl-CoA carboxylase inhibitor this compound. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae [frontiersin.org]
- 9. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Andrimid: A Technical Guide for Researchers
Abstract
Andrimid is a potent, broad-spectrum antibiotic with a unique mechanism of action, inhibiting the carboxyl-transfer reaction of bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural microbial sources. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development. This document details the producing organisms, biosynthetic pathway, mechanism of action, and comprehensive experimental protocols for isolation and purification. Quantitative data on production yields and bioactivity are summarized for comparative analysis.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. This compound, a hybrid nonribosomal peptide-polyketide, represents a promising class of antibiotics due to its potent and selective inhibition of a key bacterial metabolic pathway. First isolated from an intracellular symbiont of the brown planthopper, this compound and its analogs have since been identified from various marine and terrestrial bacteria, including species of Vibrio, Pantoea, and Serratia. This guide serves as a comprehensive resource for the scientific community, consolidating the current knowledge on this compound and providing detailed methodologies for its study.
Natural Sources and Production
This compound is produced by a diverse range of Gram-negative bacteria. The primary reported natural sources include:
-
An intracellular bacterial symbiont of the brown planthopper (Nilaparvata lugens)
-
Vibrio coralliilyticus , a marine bacterium
-
Pantoea agglomerans , a bacterium found in various environments, including as a plant epiphyte
-
Serratia plymuthica , a rhizobacterium
-
Erwinia persicina
The production of this compound is influenced by fermentation conditions such as media composition, temperature, and aeration.
Data Presentation: Production Yields and Bioactivity
Quantitative data for this compound production and its inhibitory activity are crucial for evaluating its potential as a therapeutic agent. The following tables summarize key reported values.
| Producer Strain | Fermentation Conditions | This compound Yield (mg/L) | Reference |
| Erwinia persicina BST187 | Initial Conditions | 7.00 ± 0.40 | |
| Erwinia persicina BST187 | Optimized Conditions | 140.3 ± 1.28 | |
| Pantoea agglomerans | Not specified in literature | Data not available | |
| Serratia plymuthica | Not specified in literature | Data not available |
Table 1: this compound Production Yields from Various Bacterial Strains.
| Target Enzyme | Organism | IC50 (nM) | Reference |
| Acetyl-CoA Carboxylase (Wild-Type) | Escherichia coli | 12 | |
| Acetyl-CoA Carboxylase (Resistant Mutant) | Escherichia coli | 500 |
Table 2: In Vitro Inhibitory Activity of this compound.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound exerts its antibacterial effect by targeting acetyl-CoA carboxylase (ACC), a vital enzyme in the first committed step of fatty acid biosynthesis. Specifically, this compound inhibits the carboxyltransferase (CT) subunit of ACC, preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This disruption of fatty acid synthesis ultimately leads to the cessation of bacterial growth.
Caption: Mechanism of this compound action on Acetyl-CoA Carboxylase.
Biosynthesis of this compound
This compound is synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated as adm, encodes a series of enzymes responsible for the assembly of the molecule from amino acid and polyketide precursors.
Caption: Simplified overview of the this compound biosynthetic pathway.
Experimental Protocols
Fermentation of this compound-Producing Bacteria
This protocol is a general guideline and may require optimization for specific strains.
-
Inoculum Preparation: Inoculate a single colony of the producer strain (e.g., Vibrio coralliilyticus, Pantoea agglomerans, or Serratia plymuthica) into 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth). Incubate at the optimal temperature for the strain (typically 25-30°C) with shaking (200 rpm) for 24-48 hours.
-
Production Culture: Inoculate a production medium (e.g., APY medium for V. coralliilyticus or an optimized medium for other strains) with the seed culture (typically 1-5% v/v). For larger scale production, use baffled flasks or a fermenter to ensure adequate aeration.
-
Incubation: Incubate the production culture under optimized conditions. For example, Erwinia persicina BST187 shows optimal this compound production at 19.7°C for 36 hours in an optimized medium containing trisodium citrate dihydrate, beef extract, and MgCl2·6H2O.
-
Monitoring: Monitor bacterial growth (OD600) and this compound production over time. Production can be assessed by taking small aliquots of the culture, extracting with an organic solvent, and analyzing by HPLC or by bioassay against a sensitive indicator strain (e.g., Bacillus subtilis).
Extraction and Purification of this compound from Vibrio coralliilyticus
This protocol is adapted from a published method for the isolation of this compound from Vibrio coralliilyticus.
-
Extraction:
-
Harvest the fermentation broth (e.g., 4 L) by centrifugation to remove bacterial cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Flash Chromatography:
-
Redissolve the crude extract in a minimal volume of methanol.
-
Apply the dissolved extract to a C18 flash chromatography column.
-
Elute the column with a linear gradient of methanol in water (e.g., 10% to 100% methanol over 60 minutes).
-
Collect fractions and analyze for the presence of this compound using HPLC and/or a bioassay.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the this compound-containing fractions from the flash chromatography step and concentrate.
-
Inject the concentrated sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water, with both solvents containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.05-0.1%).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 320 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Caption: Experimental workflow for the isolation and purification of this compound.
Bioassay-Guided Fractionation
This is a general protocol for the discovery of antibacterial compounds and can be adapted for the initial discovery of this compound from a novel source.
-
Crude Extract Preparation: Prepare a crude extract from the microbial culture as described in section 6.2.1.
-
Initial Bioassay: Test the crude extract for antibacterial activity against a panel of indicator organisms (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) using a disk diffusion or broth microdilution assay.
-
Fractionation:
-
Subject the active crude extract to a primary fractionation step, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Collect the fractions and evaporate the solvents.
-
-
Bioassay of Fractions: Test each fraction for antibacterial activity.
-
Iterative Purification:
-
Select the most active fraction(s) for further purification using a different chromatographic technique (e.g., size-exclusion chromatography or a different stationary phase for column chromatography).
-
Repeat the process of fractionation and bioassay until a pure, active compound is isolated.
-
-
Structure Elucidation: Determine the chemical structure of the pure active compound using spectroscopic methods (MS, NMR).
Conclusion
This compound stands out as a promising antibiotic candidate with a well-defined mechanism of action against a novel bacterial target. This guide provides a foundational resource for researchers, offering a compilation of the current knowledge on its natural sources, biosynthesis, and bioactivity. The detailed experimental protocols for fermentation, isolation, and purification are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents in the fight against infectious diseases. The provided data and diagrams offer
Andrimid: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrimid is a potent, broad-spectrum antibiotic with a unique mechanism of action, targeting the bacterial acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid biosynthesis.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and a visualization of its targeted signaling pathway. The information presented is intended to support further research and development of this promising antibiotic candidate.
Physical and Chemical Properties
This compound is a hybrid non-ribosomal peptide-polyketide natural product.[1][3] Its chemical structure features a pseudopeptide backbone, an unsaturated fatty acid side chain, a β-amino acid ((S)-β-phenylalanine), an L-valine-derived β-ketoamide moiety, and a pyrrolidinedione head group.[4] While specific experimental data on some physical properties are limited in publicly available literature, the known quantitative data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₃N₃O₅ | [5] |
| Molecular Weight | 479.577 g/mol | [5] |
| IUPAC Name | (2E,4E,6E)-N-((S)-3-(((S)-3-methyl-1-(((3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl)amino)-1-oxobutan-2-yl)amino)-3-oxo-1-phenylpropyl)octa-2,4,6-trienamide | [5] |
| Melting Point | Data not available | |
| Solubility | Limited aqueous solubility. Salt formation can increase aqueous solubility up to 5 g/liter .[4] Specific solubility data in common solvents like water, ethanol, and DMSO are not readily available. | |
| Stability | Specific data on stability under varying pH and temperature conditions are not detailed in the reviewed literature. General stability of antibiotics can be affected by pH and temperature.[6][7][8] |
Biological Activity and Mechanism of Action
This compound exhibits broad-spectrum antibiotic activity by selectively inhibiting the carboxyltransferase (CT) reaction of bacterial acetyl-CoA carboxylase (ACC).[1][3] ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA.[1][4] By blocking this essential pathway, this compound effectively halts bacterial cell growth.[1][2] Notably, it shows high selectivity for prokaryotic ACC over its eukaryotic counterpart, suggesting a favorable therapeutic window.[1]
Inhibitory Concentrations
| Assay | Value | Target | Organism | Source |
| IC₅₀ | 12 nM | Acetyl-CoA Carboxylase (ACC) | E. coli | [1][3] |
| IC₅₀ | 500 nM | This compound-resistant ACC (AccA/AdmT) | E. coli | [1][3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of this compound against a bacterial strain, based on established methods.[9][10][11][12][13]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Dilutions: a. Create a serial two-fold dilution of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC. b. Include a growth control well (medium only) and a sterility control well (medium with no bacteria).
-
Inoculum Preparation: a. Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute the standardized suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. b. Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is defined as the lowest antibiotic concentration that inhibits ≥90% of the bacterial growth found in the no-antibiotic control.[12]
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of the carboxyltransferase (CT) activity of ACC by this compound.[1][14][15] The assay monitors the reverse reaction, the decarboxylation of malonyl-CoA to acetyl-CoA.
Materials:
-
Purified bacterial ACC (or its carboxyltransferase subunit)
-
This compound solution at various concentrations
-
Malonyl-CoA
-
Biocytin (as a surrogate for biotinylated BCCP)
-
Citrate synthase
-
Malate dehydrogenase
-
NAD⁺
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: a. In each well of the microtiter plate, prepare a reaction mixture containing the assay buffer, NAD⁺, citrate synthase, and malate dehydrogenase. b. Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.
-
Enzyme Addition: a. Add the purified ACC enzyme to each well.
-
Initiation of Reaction: a. Start the reaction by adding malonyl-CoA and biocytin to all wells.
-
Measurement: a. Immediately begin monitoring the increase in absorbance at 340 nm at room temperature. The production of NADH, which absorbs at 340 nm, is coupled to the formation of acetyl-CoA.
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. b. Plot the percentage of enzyme activity against the logarithm of the this compound concentration to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Visualization
This compound's Inhibition of the Bacterial Fatty Acid Biosynthesis Pathway
The following diagram illustrates the initial steps of the bacterial fatty acid synthesis pathway and highlights the specific point of inhibition by this compound.
Caption: Inhibition of bacterial fatty acid synthesis by this compound.
Experimental Workflow for MIC Determination
The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound | C27H33N3O5 | CID 636857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Andrimid from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Andrimid is a potent, broad-spectrum antibiotic with a unique mode of action, targeting the acetyl-CoA carboxylase (ACC) enzyme, a critical component in bacterial fatty acid biosynthesis.[1][2] This makes it a promising candidate for combating multidrug-resistant bacteria.[3] Initially isolated from an intracellular bacterial symbiont of the brown planthopper, this compound has since been found to be produced by a variety of marine and terrestrial bacteria, including species of Vibrio, Pantoea, Serratia, and Pseudomonas.[1][4] These application notes provide a detailed protocol for the extraction and purification of this compound from bacterial cultures, intended for research and drug development purposes.
I. Quantitative Data Summary
The following table summarizes key quantitative data related to this compound production and activity, compiled from various studies.
| Parameter | Value | Bacterial Strain | Reference |
| Optimized Yield | 140.3 ± 1.28 mg/L | Erwinia persicina BST187 | [1] |
| Minimal Inhibitory Concentration (MIC) | 80 µM | Photobacterium galatheae | [5] |
| Minimal Inhibitory Concentration (MIC) | 32 µM | Burkholderia thailandensis malL-lacZ | [5] |
| IC₅₀ (vs. E. coli CT A₂D₂) | 12 nM | In vitro assay | [6] |
| IC₅₀ (vs. hybrid A₂T₂) | 500 nM | In vitro assay | [6] |
II. Experimental Protocols
This section details the methodologies for the cultivation of this compound-producing bacteria, followed by the extraction and purification of the antibiotic.
A. Bacterial Culture and Fermentation
This protocol is based on optimized fermentation conditions for enhanced this compound production.
Materials:
-
This compound-producing bacterial strain (e.g., Erwinia persicina BST187, Vibrio coralliilyticus)
-
Fermentation Medium (per liter):
-
Trisodium citrate dihydrate: 30 g
-
Beef extract: 17.1 g
-
MgCl₂·6H₂O: 100 mM
-
-
Inoculation loop or sterile glycerol stock of the bacterial strain
-
Shaking incubator
-
Spectrophotometer
Protocol:
-
Prepare the Fermentation Medium: Dissolve the components in deionized water and adjust the initial pH to 7.0. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterile fermentation medium with a single colony or a specific volume from a seed culture to achieve a 1% inoculation amount.
-
Incubation: Incubate the culture at a controlled temperature, for instance, 25°C, with aeration (e.g., shaking at 200 rpm) for the optimal fermentation time.[5][7] For high-yield production with Erwinia persicina BST187, a fermentation time of 18 hours has been reported to increase yield significantly.[3]
-
Monitor Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
B. This compound Extraction
This protocol describes a liquid-liquid extraction method to isolate crude this compound from the bacterial culture.
Materials:
-
Bacterial culture from the fermentation step
-
Ethyl acetate (EtOAc)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Harvesting: After the incubation period, harvest the entire bacterial culture.
-
Solvent Extraction: Transfer the culture to a large separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).[5]
-
Mixing and Separation: Shake the mixture vigorously for several minutes to ensure thorough mixing. Allow the phases to separate. The organic phase (top layer) will contain the this compound.
-
Collection: Carefully collect the upper ethyl acetate layer.
-
Drying: Dry the collected organic phase using a rotary evaporator to remove the ethyl acetate, resulting in a dried crude extract.
C. This compound Purification
This two-step purification protocol utilizes flash chromatography followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.
1. Flash Chromatography (Initial Purification)
Materials:
-
Dried crude extract from the extraction step
-
Flash chromatography system
-
C18 flash column
-
Solvents: Milli-Q water and Methanol (MeOH)
Protocol:
-
Sample Preparation: Re-dissolve the dried crude extract in a minimal amount of methanol.
-
Column Equilibration: Equilibrate the C18 flash column with 10% methanol in Milli-Q water.
-
Loading: Load the re-dissolved extract onto the column.
-
Elution: Elute the sample using a linear gradient of methanol in Milli-Q water, starting from 10% and ending at 100% methanol over 60 minutes.[5]
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions for the presence of this compound using a suitable method, such as thin-layer chromatography (TLC) or a bioassay. Pool the fractions containing this compound.
2. High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
This compound-containing fractions from flash chromatography
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., Kinetex C18)
-
Solvents: Milli-Q water with 50 ppm trifluoroacetic acid (TFA) and Acetonitrile (ACN) with 50 ppm TFA
Protocol:
-
Sample Preparation: Dry the pooled fractions from the flash chromatography step and re-dissolve the residue in a small volume of the initial mobile phase.
-
Column Equilibration: Equilibrate the C18 HPLC column with the starting mobile phase conditions.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Purify the this compound using a linear gradient of acetonitrile in Milli-Q water (both containing 50 ppm TFA).[5]
-
Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 297 nm) and collect the peak corresponding to this compound.[1]
-
Purity Confirmation: Assess the purity of the collected this compound using analytical HPLC and confirm its identity via mass spectrometry.
III. Visualizations
A. Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
B. Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
Caption: this compound inhibits the ACC enzyme in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theacademic.com [theacademic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae [frontiersin.org]
- 6. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Andrimid Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction to Andrimid and its Mechanism of Action
This compound is a naturally occurring hybrid non-ribosomal peptide-polyketide antibiotic with a potent and selective inhibitory activity against bacterial fatty acid biosynthesis.[1][2] Produced by various bacteria, including symbionts of the brown planthopper and the marine bacterium Vibrio coralliilyticus, this compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its unique mechanism of action makes it a compelling candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
The molecular target of this compound is the bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in the first committed step of fatty acid synthesis.[1][2] Specifically, this compound blocks the carboxyl-transfer (CT) reaction of ACC, thereby preventing the conversion of acetyl-CoA to malonyl-CoA.[1][2] This disruption of fatty acid biosynthesis halts the production of essential components for bacterial cell membranes, leading to the inhibition of growth and cell death. The high selectivity of this compound for prokaryotic ACC over its eukaryotic counterpart contributes to its potential as a targeted antibacterial therapeutic.
Principles of Antimicrobial Susceptibility Testing: MIC and MBC
To evaluate the efficacy of this compound against various bacterial strains, standardized antimicrobial susceptibility testing (AST) methods are employed. The two primary quantitative measures are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. It is the gold standard for assessing the susceptibility of a bacterium to an antibiotic.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC is determined following an MIC test by subculturing from the wells that show no visible growth onto antibiotic-free media.
These values are critical for understanding the potency of a new antibiotic, establishing effective dosages, and monitoring the emergence of resistance.
Data on this compound Antimicrobial Activity
While this compound is described as a broad-spectrum antibiotic, publicly available quantitative MIC and MBC data against a wide range of common clinical isolates is limited. The following table summarizes the available data.
| Microorganism | Test Method | MIC | MBC | Reference |
| Photobacterium galatheae | Broth Microdilution | 80 µM | Not Reported | [3] |
| Burkholderia thailandensis | Not Specified | 32 µM | Not Reported |
Note: Further studies are required to establish a comprehensive susceptibility profile of this compound against a broader panel of clinically relevant bacteria, including common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound using the broth microdilution method, a standard and widely accepted technique.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
1. Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/PBS and measuring the absorbance at 625 nm.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
3. Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in separate sterile tubes. The concentration range should be chosen to encompass the expected MIC.
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration of this compound to the wells in column 1.
-
Perform serial dilutions by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the growth control (no antibiotic) and should contain 100 µL of CAMHB.
-
Column 12 will serve as the sterility control (no bacteria) and should contain 100 µL of CAMHB.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2.5) to each well in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12.
-
The final volume in each well (except column 12) will be 200 µL.
-
Seal the plate with a sterile lid or adhesive film.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, examine the plate for bacterial growth. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) of this compound
1. Materials:
-
96-well plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth, including the MIC well and at least two wells with higher concentrations of this compound.
-
From each of these selected wells, and from the growth control well, aspirate 10 µL of the broth.
-
Spot the 10 µL aliquot onto a quadrant of a sterile MHA plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no growth or the growth of only a few colonies.
Visualization of this compound's Mechanism of Action and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for MIC and MBC Determination.
References
- 1. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Silent Biosynthetic Gene Clusters with Andrimid
For Researchers, Scientists, and Drug Development Professionals
Introduction
A vast reservoir of novel bioactive compounds lies encoded within silent or cryptic biosynthetic gene clusters (BGCs) in the genomes of microorganisms. Accessing this chemical diversity is a significant challenge in natural product discovery. Andrimid, a hybrid nonribosomal peptide-polyketide antibiotic, has emerged as a valuable tool for activating these silent BGCs. Primarily known as an inhibitor of the bacterial acetyl-CoA carboxylase (ACC), this compound, when used at sub-inhibitory concentrations, can induce a stress response in bacteria, leading to the transcriptional activation of otherwise silent BGCs and the production of novel secondary metabolites.
These application notes provide a comprehensive guide for utilizing this compound to unlock the biosynthetic potential of microorganisms. Detailed protocols for determining the appropriate treatment conditions, analyzing the resulting gene expression changes, and detecting the induced secondary metabolites are provided.
Mechanism of Action
This compound's primary mode of action is the inhibition of the β-subunit of acetyl-CoA carboxylase (ACC), an essential enzyme in fatty acid biosynthesis.[1][2][3] By disrupting this crucial metabolic pathway, this compound induces a cellular stress response. In many bacteria, this triggers the general stress response , a global regulatory network that helps the organism survive adverse conditions. A key regulator of this response is the alternative sigma factor RpoS (σS).[4][5] The accumulation of RpoS redirects RNA polymerase to transcribe a specific set of genes, including those within otherwise silent BGCs, leading to the production of secondary metabolites that may confer a survival advantage.[4]
Data Presentation
Table 1: Effect of this compound on Biosynthetic Gene Cluster Expression in Photobacterium galatheae
| Biosynthetic Gene Cluster (BGC) | Core Gene | Fold Upregulation (this compound vs. Control) | Growth Phase of Maximum Upregulation |
| BGC 2 | - | ~102 | Transition |
| BGC 9 | - | ~10 | Transition |
| Holomycin BGC | hlmE | 1.6 - 2.2 | Transition |
Data summarized from Buijs et al., 2020.[1][4]
Table 2: Effect of this compound on Secondary Metabolite Production in Photobacterium galatheae
| Secondary Metabolite | Fold Increase in Production (this compound vs. Control) | Method of Quantification |
| Holomycin | ~4 | UV-Vis Peak Area at 390 nm |
Data summarized from Buijs et al., 2020.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against the target bacterial strain using the broth microdilution method. This is a critical first step to identify the appropriate sub-inhibitory concentrations for inducing gene expression.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Target bacterial strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into 5 mL of growth medium and incubate overnight under appropriate conditions (e.g., 37°C with shaking).
-
Measure the optical density at 600 nm (OD600) of the overnight culture.
-
Dilute the culture in fresh medium to a starting OD600 of approximately 0.001 (this corresponds to ~1 x 105 CFU/mL for many bacteria, but should be optimized).
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, prepare a two-fold serial dilution of the this compound stock solution in the growth medium. The final volume in each well should be 100 µL. The concentration range should be chosen based on literature values or a preliminary range-finding experiment.
-
Include a positive control (no this compound) and a negative control (no bacteria) for each plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the bacterial strain for 18-24 hours.
-
-
MIC Determination:
Protocol 2: this compound Treatment for Induction of Silent Gene Clusters
This protocol describes the treatment of a bacterial culture with a sub-inhibitory concentration of this compound to induce the expression of silent BGCs.
Materials:
-
Target bacterial strain
-
Appropriate liquid growth medium
-
This compound stock solution
-
Incubator shaker
Procedure:
-
Culture Preparation:
-
Inoculate the target bacterial strain into a suitable volume of growth medium to a starting OD600 of 0.0015.
-
-
This compound Addition:
-
Grow the culture to the early-to-mid exponential phase (typically OD600 of 0.2-0.4).
-
Add this compound to the culture at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the determined MIC). A solvent control (e.g., DMSO or ethanol) should be added to a parallel culture.
-
-
Incubation and Sampling:
-
Continue to incubate the cultures under the same conditions.
-
Collect samples at different time points (e.g., exponential, transition, and stationary phases) for RNA extraction and secondary metabolite analysis.[4] For RNA extraction, immediately stabilize the bacterial cells using a reagent like RNAprotect Bacteria Reagent (Qiagen) according to the manufacturer's instructions.
-
Protocol 3: RNA Extraction and qRT-PCR Analysis
This protocol details the extraction of total RNA from bacterial cultures and the subsequent analysis of gene expression using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Bacterial cell pellets stabilized with RNAprotect
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I (e.g., TURBO DNA-free™ Kit, Invitrogen)
-
Reverse transcriptase and corresponding reagents
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (BGC core genes, rpoS) and a reference gene (e.g., 16S rRNA)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is a critical step for accurate gene expression analysis.
-
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA as a template, a SYBR Green-based master mix, and primers for your target and reference genes.
-
A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a stably expressed reference gene (e.g., 16S rRNA).
-
Protocol 4: Extraction and HPLC Analysis of Secondary Metabolites (e.g., Holomycin)
This protocol provides a general method for the extraction of secondary metabolites from bacterial cultures and their analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial culture supernatant or whole culture
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Extraction:
-
Centrifuge the bacterial culture to separate the supernatant and cell pellet. Depending on the location of the target metabolite, either the supernatant or the entire culture can be extracted.
-
Extract the supernatant or whole culture with an equal volume of ethyl acetate twice.
-
Pool the organic layers and evaporate to dryness using a rotary evaporator.
-
-
Sample Preparation:
-
Resuspend the dried extract in a known volume of methanol.
-
Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject the filtered sample onto a C18 reverse-phase HPLC column.
-
Develop a suitable gradient elution method using water and acetonitrile or methanol, both often containing a small amount of an acid like formic acid to improve peak shape.
-
For holomycin, detection can be performed using a DAD at 390 nm.[13][14] For unknown metabolites, a wider wavelength range should be monitored.
-
Couple the HPLC to a mass spectrometer for identification of the induced compounds by their mass-to-charge ratio (m/z).
-
-
Quantification:
-
Quantify the production of the target metabolite by comparing the peak area from the treated sample to that of a standard curve generated with a purified compound. Semi-quantification can be performed by comparing the peak areas between treated and control samples.
-
Visualizations
Caption: Experimental workflow for using this compound to induce silent BGCs.
Caption: Proposed signaling pathway for this compound-induced BGC activation.
References
- 1. A general mechanism for initiating the bacterial general stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. syncsci.com [syncsci.com]
- 4. researchgate.net [researchgate.net]
- 5. The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the acetyl-CoA carboxylase-inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR-type transcriptional regulator, AdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trouble is coming: Signaling pathways that regulate general stress responses in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A negative feedback loop is critical for recovery of RpoS after stress in Escherichia coli | PLOS Genetics [journals.plos.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
Topic: Developing Andrimid-Based Selective Media for Bacterial Isolation
An Application Note and Protocol for Researchers
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel tools for microbiological research and drug discovery. Andrimid is a broad-spectrum antibiotic with a unique mechanism of action, making it a promising candidate for various applications, including the development of selective media for the isolation of specific bacterial strains.[1][2] First isolated from a bacterial symbiont of the brown planthopper, this compound is a hybrid nonribosomal peptide-polyketide compound that exhibits potent activity against both Gram-positive and Gram-negative bacteria.[2][3][4]
The primary molecular target of this compound is the bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in the first committed step of fatty acid biosynthesis.[2] Specifically, this compound blocks the carboxyl-transfer (CT) reaction of ACC, thereby inhibiting the production of malonyl-CoA from acetyl-CoA and halting cell growth.[1][5][6] This mechanism is highly selective for prokaryotic ACC, rendering it harmless to eukaryotes like humans and making it a valuable tool in microbiology.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and utilize this compound-based selective media for the isolation of bacteria that are intrinsically resistant or have acquired resistance to this compound.
Principle of Selection
The selective action of the medium is based on the inhibition of fatty acid synthesis by this compound. Bacteria that are susceptible to this compound will be unable to grow, while resistant bacteria will proliferate. Resistance to this compound can occur through several mechanisms, with a primary one being the expression of a resistant variant of the ACC's β-subunit (the product of the accD gene).[6][7] this compound-producing organisms, such as Pantoea agglomerans, often carry a gene (admT) that encodes an this compound-resistant AccD homolog, conferring self-protection.[6][7][8]
By incorporating a specific concentration of this compound into a non-selective growth medium, it is possible to create an environment that permits the growth of only these resistant strains, effectively isolating them from a mixed microbial population. The key to developing a successful selective medium is to first determine the Minimum Inhibitory Concentration (MIC) of this compound for both the target (resistant) and non-target (susceptible) bacteria.
Key Signaling Pathway: Inhibition of Fatty Acid Synthesis
This compound's mechanism of action is the targeted inhibition of Acetyl-CoA Carboxylase (ACC). The diagram below illustrates this pathway.
Caption: this compound inhibits the bacterial Acetyl-CoA Carboxylase (ACC) enzyme.
Quantitative Data Summary
The efficacy of this compound is concentration-dependent and varies between different bacterial species and even strains. The following tables provide examples of inhibitory concentrations found in the literature and a template for presenting MIC data generated during media development.
Table 1: Reported Inhibitory Concentrations (IC₅₀) of this compound
| Target Enzyme Complex | Source Organism | IC₅₀ (nM) | Reference |
|---|---|---|---|
| AccA₂/AccD₂ (Wild-type) | Escherichia coli | 12 | [6] |
| AccA₂/AdmT₂ (Resistant) | E. coli / P. agglomerans | 500 | [6] |
| AccA₂/AccD₂ (M203L Mutant) | Escherichia coli | ~60 |[6] |
Table 2: Example Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | Strain | This compound MIC (µg/mL) | Interpretation |
|---|---|---|---|
| Vibrio cholerae | N16961 | 16 | Susceptible |
| Escherichia coli | DH5α | 8 | Susceptible |
| Pantoea agglomerans | (Producer Strain) | >128 | Resistant |
| Pseudomonas fluorescens | (Environmental Isolate) | >128 | Resistant |
| Staphylococcus aureus | ATCC 25923 | 4 | Susceptible |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of pure this compound powder in a sterile microcentrifuge tube under a fume hood.
-
Solvent: Dissolve the this compound in a suitable solvent, such as methanol or DMSO, to create a concentrated stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is essential for determining the optimal concentration of this compound for the selective medium. The broth microdilution method is recommended.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Prepare Inoculum: Grow a pure culture of the test bacterium overnight. Adjust the turbidity of the culture in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL, covering a relevant concentration range (e.g., 0.5 – 256 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism for 16-20 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 3: Preparation of this compound-Based Selective Agar
The optimal concentration of this compound should be higher than the MIC for susceptible organisms but lower than the concentration that inhibits the target resistant organism. A concentration 2-4 times the MIC of common contaminants is a good starting point.
Caption: Workflow for the preparation of this compound-Based Selective Agar plates.
Methodology:
-
Prepare Basal Medium: Prepare a suitable basal agar medium (e.g., Tryptic Soy Agar, Luria-Bertani Agar) according to the manufacturer's instructions.
-
Autoclave: Sterilize the medium by autoclaving.
-
Cool: Place the sterilized medium in a water bath to cool to 45-50°C. Holding the medium at too high a temperature may degrade the this compound.
-
Add this compound: Aseptically add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentration (determined from MIC testing). For example, to make 1 L of agar with a final this compound concentration of 32 µg/mL using a 10 mg/mL stock, add 3.2 mL of the stock solution.
-
Mix and Pour: Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic. Pour the medium into sterile petri dishes.
-
Storage: Once solidified, store the plates inverted at 4°C, protected from light. The plates should ideally be used within 1-2 weeks.
Protocol 4: Bacterial Isolation and Cultivation
-
Sample Preparation: Prepare a suspension of the mixed bacterial sample (e.g., soil extract, marine water, clinical sample) in sterile saline or buffer.
-
Inoculation: Streak the sample onto the surface of the this compound selective agar plate using a standard quadrant streak method to obtain isolated colonies.
-
Incubation: Incubate the plates under the appropriate conditions (temperature, atmosphere) for the target organism. Incubation may take 24-72 hours or longer, depending on the growth rate of the resistant strain.
-
Colony Selection: Pick well-isolated colonies that have grown on the selective medium for further purification and identification. It is recommended to re-streak onto a fresh selective plate to ensure purity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No growth, including the target resistant strain. | This compound concentration is too high. | Re-evaluate the MIC for your target strain. Prepare media with a lower concentration of this compound. |
| This compound was added to agar that was too hot. | Ensure the molten agar has cooled to 45-50°C before adding the antibiotic stock. | |
| Overgrowth of non-target bacteria. | This compound concentration is too low. | Increase the concentration of this compound in the medium based on the MIC of the contaminating organisms. |
| Spontaneous resistance in non-target bacteria. | Combine this compound with other selective agents (if compatible and if they don't inhibit the target organism). | |
| Inconsistent results between batches. | Inaccurate weighing or dilution of this compound. | Calibrate balances regularly. Use calibrated pipettes for all dilutions. |
| Degradation of this compound stock solution. | Aliquot the stock solution to avoid freeze-thaw cycles. Store protected from light at -20°C. |
References
- 1. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theacademic.com [theacademic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Genetic Manipulation of Andrimid Biosynthetic Genes for Analog Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the genetic manipulation of the andrimid biosynthetic gene cluster for the purpose of producing novel analogs. This compound is a potent bacterial acetyl-CoA carboxylase (ACC) inhibitor with broad-spectrum antibiotic activity, making its derivatives promising candidates for new drug development. The protocols and data herein are compiled from foundational studies on this compound biosynthesis and general molecular biology techniques.
Introduction to this compound Biosynthesis
This compound is a hybrid non-ribosomal peptide-polyketide (NRP-PK) natural product. Its biosynthetic gene cluster (BGC), often denoted as the adm cluster, has been identified in several bacterial species, including Pantoea agglomerans and Serratia plymuthica. A key feature of the this compound BGC is its dissociated nature, comprising a collection of smaller, individual proteins rather than large, multi-domain mega-enzymes. This modularity makes the pathway more amenable to genetic manipulation for the production of novel analogs.
The biosynthesis of this compound can be conceptually divided into four main stages:
-
Polyunsaturated Fatty Acid (PUFA) Synthesis: An iterative type II polyketide synthase (PKS) system is responsible for the synthesis of the polyunsaturated acyl chain that forms one part of the this compound backbone.
-
β-Phenylalanine Formation and Incorporation: A dedicated set of enzymes synthesizes and activates β-phenylalanine, a non-proteinogenic amino acid, for incorporation into the growing molecule.
-
Succinimide Ring Precursor Assembly: A hybrid non-ribosomal peptide synthetase (NRPS) and PKS module constructs the succinimide ring from valine, glycine, and two malonyl-CoA extender units.
-
Resistance and Enzyme Priming: The gene cluster also encodes proteins that confer resistance to this compound and prime the biosynthetic enzymes.
Data Presentation
Bioactivity of this compound and an Engineered Analog
The primary molecular target of this compound is the β-subunit of acetyl-CoA carboxylase (ACC), a key enzyme in bacterial fatty acid biosynthesis. Genetic modification of the this compound producer's own ACC β-subunit (admT) has been shown to confer resistance. Site-directed mutagenesis of admT can, in turn, alter the inhibitory activity of this compound. The following table summarizes the IC50 values of this compound against the wild-type E. coli ACC and a hybrid ACC complex containing the native AdmT, as well as a mutated AdmT.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | E. coli CT A2D2 | 12 | |
| This compound | Hybrid CT A2T2 (with AdmT) | 500 | |
| This compound | Hybrid CT A2T2 (with AdmT L203M mutant) | 100 |
Production Titers of Engineered this compound Analogs
While the potential for producing a diverse set of this compound analogs through genetic manipulation is high, detailed quantitative data on the production yields of such analogs are not extensively reported in the public domain. The following table is provided as a template for researchers to document the production of novel this compound analogs.
| Genetic Modification | Analog Produced | Host Strain | Culture Conditions | Titer (mg/L) | Notes |
| admH knockout + precursor feeding | Phenylalanine analog | E. coli expressing adm cluster | M9 minimal medium + 0.5 mM 4-fluoro-phenylalanine | Data not available | Precursor-directed biosynthesis |
| admJ domain swap | Altered amino acid incorporation | E. coli expressing modified adm cluster | LB medium, 30°C, 200 rpm | Data not available | Example of module swapping |
| Overexpression of admX | Increased this compound production | Serratia plymuthica | LB medium, 25°C | Relative increase observed |
Experimental Protocols
Heterologous Expression of the this compound Gene Cluster in E. coli
This protocol describes the cloning of the complete this compound biosynthetic gene cluster from a producing organism into a cosmid and its subsequent expression in a suitable E. coli host strain.
Materials:
-
Genomic DNA from an this compound-producing bacterium (e.g., Pantoea agglomerans)
-
Cosmid vector (e.g., pWEB-TNC)
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli packaging extract
-
E. coli host strain (e.g., XL1-Blue MR)
-
Luria-Bertani (LB) agar and broth
-
Appropriate antibiotics for selection
Protocol:
-
Genomic DNA Library Construction:
-
Partially digest high-molecular-weight genomic DNA from the this compound producer with a suitable restriction enzyme to generate large fragments (30-40 kb).
-
Dephosphorylate the cosmid vector and digest with a compatible restriction enzyme.
-
Ligate the genomic DNA fragments with the prepared cosmid vector using T4 DNA ligase.
-
Package the ligation mixture into lambda phage particles using a commercial in vitro packaging extract.
-
Transduce an appropriate E. coli host strain with the packaged cosmids and select for antibiotic-resistant colonies.
-
-
Screening for this compound Production:
-
Pick individual colonies from the genomic library into 96-well plates containing LB broth and the appropriate antibiotic.
-
After overnight growth, spot the cultures onto a lawn of a sensitive indicator strain (e.g., Bacillus subtilis).
-
Incubate the plates and screen for zones of inhibition, indicating antibiotic production.
-
-
Confirmation of this compound Production:
-
Isolate the cosmid DNA from positive clones.
-
Re-transform a fresh E. coli host strain with the isolated cosmid to confirm that the antibiotic production phenotype is linked to the cosmid.
-
Perform analytical chemistry techniques (e.g., HPLC, LC-MS) on the culture supernatant of the confirmed producing clones to verify the presence of this compound.
-
Site-Directed Mutagenesis of an this compound Biosynthetic Gene
This protocol outlines a general procedure for introducing a point mutation into a specific adm gene using a PCR-based method, such as QuikChange site-directed mutagenesis. This can be used, for example, to alter the substrate specificity of an enzyme to generate an analog.
Materials:
-
Cosmid or plasmid containing the target adm gene
-
Two complementary mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Protocol:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation flanked by unmodified nucleotide sequences.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the plasmid template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.
-
Perform thermal cycling, typically for 12-18 cycles, to amplify the plasmid containing the mutation.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and to ensure that no other mutations were introduced.
-
Precursor-Directed Biosynthesis for Analog Production
This protocol describes a method for generating this compound analogs by feeding a genetically modified strain with a synthetic precursor. This is particularly useful when a specific building block of the natural product can be replaced with a synthetic analog.
Materials:
-
An E. coli strain heterologously expressing a modified this compound BGC (e.g., with a knockout of a gene responsible for precursor synthesis, such as admH for β-phenylalanine synthesis).
-
Synthetic precursor analog (e.g., a halogenated phenylalanine).
-
Minimal medium for bacterial culture.
-
Analytical instrumentation for analog detection (HPLC, LC-MS).
Protocol:
-
Strain Preparation: Generate a knockout mutant of the gene responsible for the biosynthesis of the precursor of interest in the heterologous host expressing the this compound BGC.
-
Culture and Precursor Feeding:
-
Inoculate the mutant strain in a minimal medium that does not contain the natural precursor.
-
Grow the culture to a suitable cell density (e.g., mid-log phase).
-
Add the synthetic precursor analog to the culture medium at a predetermined concentration.
-
-
Fermentation and Extraction:
-
Continue the fermentation for a period sufficient for analog production.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extract using HPLC and LC-MS to identify and quantify the production of the novel this compound analog.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Analog Production
High-Throughput Screening for Novel Andrimid Producers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. Andrimid, a hybrid non-ribosomal peptide-polyketide, represents a promising class of antibiotics that inhibits bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of microbial collections to identify novel producers of this compound and related ACC inhibitors.
This compound and its analogs, such as Moiramide B, have demonstrated broad-spectrum activity against various bacterial pathogens. The biosynthetic gene cluster responsible for this compound production, the adm cluster, has been identified in several bacterial genera, including Serratia, Pantoea, and Vibrio. This knowledge opens avenues for both genetic and phenotypic screening approaches to discover new producers and potentially novel analogs with improved therapeutic properties.
This guide outlines two primary HTS strategies: a target-based screen for direct inhibitors of ACC and a whole-cell phenotypic screen to identify microorganisms producing anti-ACC compounds. Detailed experimental protocols, data presentation guidelines, and visualizations of the key pathways and workflows are provided to facilitate the implementation of these screening campaigns.
Data Presentation
Effective screening campaigns generate vast amounts of data. It is crucial to organize this data in a structured manner to facilitate analysis and comparison. The following tables provide templates for summarizing key quantitative data from an this compound screening project.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs
| Compound | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli (ΔtolC) | Pseudomonas aeruginosa | Enterococcus faecalis (VRE) |
| This compound | 1 mg/L | 1 mg/L | 32 µM | >64 µg/mL | 1 mg/L |
| Moiramide B | 0.1 µg/ml | 4 µg/mL | 32-64 µg/mL | >64 µg/mL | 8 mg/L |
| Positive Control (e.g., Vancomycin) | 2 mg/L | 0.5 mg/L | N/A | N/A | 4 mg/L |
| Negative Control (e.g., Kanamycin) | >64 µg/mL | >64 µg/mL | 160 µM | >64 µg/mL | >64 µg/mL |
Note: MIC values are sourced from multiple studies and may vary based on the specific strains and testing conditions used. The ΔtolC mutant of E. coli is often used to increase sensitivity to compounds affected by efflux pumps.
Table 2: High-Throughput Screening Hit Rate Summary
| Screening Campaign | Library Size | Assay Type | Hit Criteria | Hit Rate (%) |
| Microbial Extract Library | ~300 extracts | Whole-Cell (Anti-S. aureus) | ≥30% growth inhibition | 8% |
| Microbial Extract Library | ~270 extracts | Whole-Cell (Anti-E. coli) | ≥30% growth inhibition | 4% |
| Natural Product Fraction Library | 326,656 fractions | Whole-Cell (Anti-S. aureus) | IC50 ≤ 7.5 mg/L | 0.22% |
| Natural Product Fraction Library | 326,656 fractions | Whole-Cell (Anti-E. coli ΔtolC) | IC50 ≤ 7.5 mg/L | 0.7% |
| Synthetic Compound Library | 115,000 compounds | Target-Based (ACC inhibitor) | Specific luminescence signal | ~0.1% |
Note: Hit rates are highly dependent on the library composition, screening concentration, and hit criteria. The data presented is a compilation from various antibiotic screening studies to provide a general benchmark.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a high-throughput screening campaign for novel this compound producers.
Protocol 1: Whole-Cell High-Throughput Screening of Microbial Extracts
This protocol outlines a primary screen to identify microbial extracts with antibacterial activity, which can then be further analyzed for the presence of this compound or other ACC inhibitors.
1. Materials and Reagents:
-
Microbial extract library (e.g., from actinomycetes, fungi, or soil bacteria)
-
Test organism (e.g., Staphylococcus aureus ATCC 29213)
-
96-well or 384-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Resazurin sodium salt solution (0.01% w/v in sterile PBS)
-
Positive control (e.g., this compound or Vancomycin)
-
Negative control (e.g., DMSO or sterile broth)
-
Multichannel pipette or automated liquid handler
-
Plate reader (absorbance at 600 nm and fluorescence at 560 nm excitation/590 nm emission)
-
Incubator
2. Procedure:
-
Preparation of Microbial Extracts:
-
Cultivate microbial strains in appropriate liquid media.
-
Extract the culture broth with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and resuspend the extract in DMSO to a stock concentration of 10 mg/mL.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 98 µL of MHB to each well.
-
Add 2 µL of each microbial extract to individual wells (final concentration of 200 µg/mL).
-
Include positive and negative controls on each plate.
-
-
Inoculum Preparation:
-
Grow the test organism overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.
-
-
Incubation:
-
Add 100 µL of the diluted bacterial culture to each well of the assay plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Detection of Bacterial Growth Inhibition:
-
After incubation, add 20 µL of resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure fluorescence (
-
Application of Andrimid in agricultural research for plant pathogen control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrimid is a broad-spectrum antibiotic with a unique mode of action, presenting a promising avenue for the development of novel bactericides for agricultural applications. Initially isolated from the fermentation broth of a symbiotic bacterium of the brown planthopper, it has demonstrated notable inhibitory effects against various plant pathogens. This compound functions by targeting the β-subunit of acetyl-CoA carboxylase (ACC), a critical enzyme in the fatty acid biosynthesis pathway of prokaryotes. This mechanism provides high selectivity for bacterial pathogens with minimal expected impact on eukaryotic organisms, such as plants and humans, which possess a structurally different fatty acid synthase system.
These application notes provide a comprehensive overview of this compound's mechanism of action, available efficacy data, and detailed protocols for its evaluation in a research setting for the control of plant pathogens.
Mechanism of Action
This compound exerts its antibacterial activity by inhibiting the carboxyltransferase (CT) reaction of the bacterial acetyl-CoA carboxylase (ACC) enzyme. ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA. By blocking this step, this compound effectively halts the production of essential fatty acids, leading to the cessation of bacterial growth.
The bacterial ACC is a multi-subunit enzyme, and this compound specifically targets the β-subunit (encoded by the accD gene), which is a component of the carboxyltransferase domain.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's antibacterial action.
Target Pathogens and Efficacy Data
This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Of particular interest for agricultural applications, it has shown potent activity against pathovars of Xanthomonas campestris, the causal agent of black rot in crucifers. Research has also suggested its potential for controlling Erwinia amylovora, the bacterium responsible for fire blight in pome fruits.
While extensive in planta efficacy data is limited in publicly available literature, in vitro studies have provided valuable insights into its potency.
Table 1: In Vitro Efficacy of this compound against Bacterial Acetyl-CoA Carboxylase (ACC)
| Target Enzyme | Organism | IC50 (nM) | Reference |
| Acetyl-CoA Carboxyltransferase (CT) A2D2 | Escherichia coli | 12 | |
| This compound-Resistant CT (A2T2) | Escherichia coli (engineered) | 500 |
Note: Further research is required to establish the Minimum Inhibitory Concentrations (MICs) of this compound against a wider range of economically important plant pathogens and to quantify its disease control efficacy in greenhouse and field settings.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the efficacy of this compound against plant pathogenic bacteria. These are generalized protocols and may require optimization based on the specific plant-pathogen system under investigation.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target plant pathogen.
Materials:
-
Pure this compound compound
-
Target bacterial pathogen (e.g., Xanthomonas campestris)
-
Appropriate liquid bacterial growth medium (e.g., Nutrient Broth, Luria-Bertani Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and other labware
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Prepare a two-fold serial dilution of the this compound stock solution in the liquid growth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculate the wells with a standardized suspension of the target bacterium (e.g., 10^5 CFU/mL).
-
Include positive (no this compound) and negative (no bacteria) controls.
-
Incubate the plates under optimal growth conditions for the pathogen (e.g., 28°C for 24-48 hours).
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
In Planta Efficacy Evaluation (Detached Leaf Assay)
Objective: To assess the ability of this compound to control disease development on plant tissue.
Materials:
-
Healthy, young, fully expanded leaves from the host plant
-
This compound solution at various concentrations
-
Surfactant (e.g., Tween 20)
-
Bacterial suspension of the pathogen (e.g., 10^8 CFU/mL)
-
Sterile water
-
Petri dishes with moistened filter paper
-
Growth chamber
Protocol:
-
Prepare this compound solutions at different concentrations (e.g., 1, 10, 50, 100 µg/mL) in sterile water with a small amount of surfactant (e.g., 0.02% Tween 20) to ensure even spreading on the leaf surface.
-
Excise leaves from healthy plants and surface sterilize them.
-
Apply the this compound solutions to the adaxial surface of the leaves. An equal volume of water with surfactant should be applied to control leaves.
-
Allow the leaves to dry in a sterile environment.
-
Inoculate the treated leaves with a small droplet of the bacterial suspension.
-
Place the leaves in Petri dishes with moistened filter paper to maintain high humidity.
-
Incubate in a growth chamber with appropriate light and temperature conditions.
-
Assess disease severity daily for 5-7 days by measuring the lesion diameter or the percentage of necrotic tissue.
-
Calculate the percentage of disease reduction compared to the control.
Greenhouse Efficacy Trial (Whole Plant Assay)
Objective: To evaluate the efficacy of this compound in controlling a bacterial disease on whole plants under controlled environmental conditions.
Protocol Workflow:
Caption: Generalized workflow for a greenhouse efficacy trial.
Application Methods:
-
Foliar Spray: this compound can be formulated as a foliar spray with the addition of a surfactant to ensure uniform coverage of the plant foliage. Applications should be made prior to or at the early stages of infection.
-
Soil Drench: For systemic control of certain pathogens, a soil drench application around the root zone may be effective. The ability of this compound to be taken up by the roots and translocated within the plant needs to be determined.
**Ph
Troubleshooting & Optimization
Optimizing fermentation conditions for increased Andrimid yield
Welcome to the technical support center for Andrimid production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of optimizing fermentation conditions for increased this compound yield. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a hybrid nonribosomal peptide-polyketide (NRP-PK) antibiotic.[1][2][3] It functions by selectively inhibiting the carboxyltransferase (CT) subunit of bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in the first committed step of fatty acid biosynthesis.[2][4][5] This inhibition disrupts the production of malonyl-CoA, which is essential for building phospholipids, ultimately compromising bacterial cell membrane integrity.[1]
Q2: Which microorganisms are known to produce this compound? A2: this compound has been isolated from various bacteria, including strains of Pantoea agglomerans, Serratia proteamaculans, Erwinia persicina, and the marine bacterium Vibrio coralliilyticus.[3][4][6]
Q3: What are the key precursors for this compound biosynthesis? A3: The biosynthesis of this compound involves building blocks derived from three amino acids: phenylalanine (in the form of (S)-β-Phe), valine, and glycine.[1][7] The assembly also incorporates a polyunsaturated acyl chain.[1]
Q4: What are the major challenges in scaling up this compound production? A4: Common challenges in antibiotic fermentation, such as for this compound, include difficulties in scaling up complex fermentation processes, maintaining consistent product quality, the emergence of antibiotic resistance, and ensuring cost-effective production.[8][9] Precise control over fermentation parameters like oxygen concentration, temperature, and pH is crucial.[10]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
Q: My fermentation is resulting in a very low yield of this compound. What are the potential causes and how can I troubleshoot this? A: Low yield is a common issue in microbial fermentation.[9] Several factors related to the culture conditions, medium composition, and genetic regulation of the producing strain can be responsible.
Troubleshooting Steps:
-
Verify Culture Conditions:
-
Temperature: this compound production can be highly sensitive to temperature. For instance, production in Serratia plymuthica increases as the temperature is lowered from 30°C to 15°C.[11] A study optimizing production in Erwinia persicina identified an optimal temperature of 19.7°C.[3][12] Ensure your incubator or bioreactor maintains a stable, optimal temperature.
-
pH: The initial pH of the medium is critical. An initial pH of 7.0 was found to be optimal for E. persicina.[3][12] Monitor the pH throughout the fermentation process as metabolic activity can cause it to drift.
-
Aeration & Agitation: Efficient oxygen transfer is often important for antibiotic production.[13] Optimize the stirring rate (RPM) and air flow rate (VVM) to ensure adequate dissolved oxygen without causing excessive shear stress on the cells.[14]
-
-
Evaluate Medium Composition:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence metabolite production.[15] For E. persicina, a combination of trisodium citrate dihydrate (30 g/L) and beef extract (17.1 g/L) was found to be optimal.[3][12] Experiment with different sources if you suspect nutrient limitation.
-
Inorganic Salts: The presence of specific ions can be crucial. For example, MgCl₂·6H₂O at a concentration of 100 mM was identified as a key component for high this compound yield in one study.[3][12]
-
-
Check Inoculum and Fermentation Time:
-
Inoculum Size: An incorrect inoculum amount can affect the growth kinetics and subsequent antibiotic production. An optimal inoculation of 1% was determined for E. persicina.[12]
-
Fermentation Duration: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of growth.[10] Harvesting too early or too late can result in low yields. A fermentation time of 36 hours was optimal for E. persicina.[3][12] Perform a time-course experiment to determine the peak production window for your specific strain and conditions.
-
Issue 2: Inconsistent Batch-to-Batch Yield
Q: I am observing significant variability in this compound yield between different fermentation batches. How can I improve consistency? A: Batch-to-batch variation is often due to a lack of precise control over initial conditions and process parameters.[9]
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the seed culture is prepared consistently. Use cells from the same growth phase and ensure the cell density is consistent for inoculation.
-
Calibrate Monitoring Equipment: Regularly calibrate probes for pH, dissolved oxygen, and temperature to ensure accurate readings and control.
-
Maintain Raw Material Quality: Use high-quality, consistent sources for all medium components. Variations in the composition of complex components like beef extract or yeast extract can lead to inconsistent results.
-
Implement Strict Process Controls: Closely monitor and control all critical parameters (pH, temperature, agitation, aeration) throughout the fermentation process as outlined in your established protocol.[10]
Issue 3: Foaming or Contamination
Q: My fermenter is experiencing excessive foaming, or I suspect contamination in my culture. What should I do? A: Foaming is a common result of carbon dioxide production during fermentation, while contamination can arise from non-aseptic conditions.[16]
Troubleshooting Steps:
-
Foaming: Excessive foaming can be controlled by adding a sterile antifoaming agent. However, use it judiciously as it can sometimes affect product recovery. Skimming the foam off is another option.[16]
-
Contamination:
-
Prevention: Strict aseptic techniques are paramount. Ensure all media, equipment, and inoculum are properly sterilized.
-
Detection: Regularly check your culture microscopically for the presence of foreign microorganisms. If contamination is detected, the batch should be discarded to prevent inaccurate results and potential equipment contamination.[16]
-
Data Presentation: Optimized Fermentation Parameters
The following table summarizes the results of a study that optimized this compound production in Erwinia persicina BST187, achieving a 20-fold increase in yield.[3][12] This data can serve as a valuable starting point for your own optimization experiments.
| Parameter | Initial Condition | Optimized Condition |
| Medium Components | ||
| Trisodium Citrate Dihydrate | - | 30 g/L |
| Beef Extract | - | 17.1 g/L |
| MgCl₂·6H₂O | - | 100 mM |
| Fermentation Conditions | ||
| Inoculation Amount | - | 1% |
| Initial pH | - | 7.0 |
| Temperature | - | 19.7°C |
| Fermentation Time | - | 36 h |
| This compound Yield | 7.00 ± 0.40 mg/L | 140.3 ± 1.28 mg/L |
Experimental Protocols
Protocol 1: Optimized this compound Fermentation (Based on E. persicina)
This protocol provides a method for producing this compound using optimized fermentation conditions.
1. Medium Preparation:
-
Prepare the fermentation medium containing:
-
Trisodium citrate dihydrate: 30 g
-
Beef extract: 17.1 g
-
MgCl₂·6H₂O: 20.33 g (for a 100 mM final concentration)
-
Distilled water: to 1 L
-
-
Adjust the initial pH to 7.0 using NaOH or HCl.
-
Sterilize the medium by autoclaving.
2. Inoculum Preparation:
-
Grow a seed culture of the this compound-producing strain in a suitable broth medium (e.g., LB broth) until it reaches the mid-to-late exponential growth phase.
3. Fermentation:
-
Inoculate the sterile fermentation medium with 1% (v/v) of the seed culture.
-
Incubate the culture at 19.7°C with appropriate agitation and aeration for 36 hours.
-
Monitor parameters such as pH and cell density throughout the process.
4. Harvest:
-
After 36 hours, harvest the culture broth for this compound extraction.
Protocol 2: this compound Extraction and Purification
This protocol describes a general method for extracting this compound from the culture broth for analysis.
1. Extraction:
-
Collect the culture broth (e.g., 4 liters) after the fermentation period.
-
Perform a liquid-liquid extraction by mixing the culture 1:1 with ethyl acetate (EtOAc).
-
Separate the organic (EtOAc) phase from the aqueous phase.
-
Dry the organic phase to remove the solvent, resulting in a crude extract.
2. Purification:
-
Resuspend the dried extract in a suitable solvent.
-
Purify the crude extract using flash chromatography with a C18 column.
-
Use a linear gradient of water and methanol as the mobile phase, starting at 10% and ending at 100% methanol.
-
Collect fractions and analyze for the presence of this compound using techniques like HPLC-DAD-HRMS.
Visualizations
Caption: Simplified this compound biosynthetic pathway.
Caption: Experimental workflow for fermentation optimization.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved production of this compound in Erwinia persicina BST187 strain by fermentation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gatekeeping versus Promiscuity in the Early Stages of the this compound Biosynthetic Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolution of Antibiotic Manufacturing: Meeting Modern Challenges [parabolicdrugs.com]
- 9. susupport.com [susupport.com]
- 10. Production of antibiotics - Wikipedia [en.wikipedia.org]
- 11. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved production of this compound in Erwinia persicina BST187 strain by fermentation optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. frontiersin.org [frontiersin.org]
- 16. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
Technical Support Center: Andrimid Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of Andrimid synthesis.
Troubleshooting Guides
Problem: Low or no yield of this compound in my chemical synthesis.
This guide provides a systematic approach to troubleshooting low yields in this compound synthesis, addressing potential issues from starting materials to final purification.
Q1: My reaction is not proceeding as expected, and I'm getting a very low yield. Where should I start troubleshooting?
A1: A low yield in a complex synthesis like that of this compound, a peptide-polyketide hybrid, can stem from various factors. A logical first step is to re-evaluate your starting materials and reaction setup.
-
Purity of Starting Materials: Ensure the purity of your amino acid precursors (e.g., β-phenylalanine, valine, glycine) and other reagents. Impurities can interfere with the reaction and lead to side products.[1]
-
Solvent Quality: Use anhydrous and high-purity solvents, as trace amounts of water or other contaminants can quench reactive intermediates or catalyze side reactions.[1][2]
-
Inert Atmosphere: Many steps in complex organic syntheses are sensitive to oxygen and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
Q2: I've confirmed my starting materials and setup are correct, but the yield is still low. What's the next step?
A2: The next step is to scrutinize your reaction conditions. The intricate nature of peptide and polyketide synthesis often requires precise control over various parameters.
-
Temperature Control: Inconsistent temperature can lead to the formation of side products or decomposition of intermediates. Ensure uniform and stable heating or cooling. Some studies on this compound biosynthesis show that production is temperature-dependent, with higher yields at lower temperatures, a principle that can be relevant to the stability of the molecule in chemical synthesis as well.[3]
-
Reagent Stoichiometry and Addition Rate: The order and rate of reagent addition can be critical. Adding a reagent too quickly can lead to localized high concentrations, promoting side reactions.[1] Carefully control the stoichiometry, as an excess of one reagent may lead to undesired pathways.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Stirring a reaction for too long can lead to product decomposition.[1]
Q3: I'm observing multiple spots on my TLC, and purification is proving difficult, contributing to a low isolated yield. What can I do?
A3: Purification is a common challenge in multi-step syntheses, especially for complex molecules like this compound which may be prone to aggregation.[4]
-
Chromatography Optimization: Systematically screen different solvent systems for your column chromatography to achieve better separation. Consider using different stationary phases if silica gel is not effective.
-
Alternative Purification Techniques: Techniques like preparative HPLC can offer higher resolution for purifying complex mixtures. For this compound, flash chromatography with a C18 column has been used effectively in purification from biological sources.[5]
-
Handling Aggregation: Hydrophobic peptides and polyketides can aggregate, leading to purification difficulties and lower yields.[4] Using solubilizing tags or optimizing the solvent system during purification can help mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: The most common causes for low yields in the synthesis of complex peptide-polyketide molecules like this compound include:
-
Sequence and Structural Complexity: The hybrid nature of this compound, containing both peptide and polyketide moieties, presents inherent synthetic challenges.[4][6]
-
Side Reactions: The presence of multiple functional groups can lead to a variety of side reactions if not properly protected or if reaction conditions are not optimal.
-
Purification Losses: Difficulties in separating the desired product from byproducts and unreacted starting materials can significantly reduce the isolated yield.[7][8]
-
Product Instability: The final this compound molecule or key intermediates may be sensitive to temperature, pH, or exposure to air, leading to degradation.[8]
Q2: How can I optimize my reaction conditions to improve the yield?
A2: Optimization is key to improving yield. A systematic approach is recommended:
-
One-Factor-At-a-Time (OFAT): Vary one parameter (e.g., temperature, solvent, catalyst) while keeping others constant to identify its impact on the yield.[9]
-
Design of Experiments (DoE): For more complex optimizations, DoE methodologies like Response Surface Methodology (RSM) can be used to efficiently explore the effects of multiple variables and their interactions.[9]
-
Literature Precedent: While the exact chemical synthesis of this compound may not be widely published with high yields, reviewing synthetic strategies for similar peptide-polyketide natural products can provide valuable insights into effective reaction conditions.
Q3: Are there any known strategies from the biosynthesis of this compound that can inform my chemical synthesis approach?
A3: While biosynthetic and chemical synthesis pathways are different, insights from biosynthesis can be valuable. For instance, the biosynthesis of this compound is a highly orchestrated process involving numerous enzymes that control stereochemistry and prevent side reactions.[10] This highlights the importance of:
-
Protecting Groups: Judicious use of protecting groups in chemical synthesis is crucial to mimic the specificity of enzymatic reactions and prevent unwanted side reactions.
-
Step-wise Assembly: The modular nature of the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery suggests that a convergent or fragment-based approach in chemical synthesis might be more successful than a linear one.[10][11]
Q4: My final product appears to be degrading. How can I improve its stability?
A4: Ensuring the stability of the final product and intermediates is crucial.[8]
-
pH and Buffer Selection: If working in solution, ensure the pH is in a range where the molecule is stable.
-
Temperature: Store the purified compound and sensitive intermediates at low temperatures (e.g., -20°C or -80°C).
-
Inert Environment: Store the compound under an inert atmosphere to prevent oxidative degradation.
Data on this compound Yield Optimization (from Biosynthesis)
| Parameter Optimized | Initial Condition | Optimized Condition | Yield (mg/L) | Fold Increase |
| Fermentation Medium & Conditions | Standard Medium | Trisodium citrate dihydrate (30 g/L), Beef extract (17.1 g/L), MgCl₂·6H₂O (100 mM), 1% inoculation, pH 7.0, 36h, 19.7°C | 7.00 ± 0.40 | 20-fold [9] |
| 140.3 ± 1.28 | ||||
| Gene Expression Regulation | Wild Type Strain | Strain with regulated admX expression | - | 260% increase over 18h[12] |
Experimental Protocols
General Protocol for this compound Purification (Adapted from Biosynthetic Extraction)
This protocol is based on the purification of this compound from a bacterial culture and can be adapted for the purification of a synthetic product from a reaction mixture.
-
Extraction: The crude reaction mixture is quenched and extracted with an organic solvent like ethyl acetate. The organic phases are combined.
-
Drying and Concentration: The combined organic phase is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Flash Chromatography: The dried extract is subjected to flash chromatography. A C18-packed column is recommended. A linear gradient of water and methanol can be used as the mobile phase, starting with a higher polarity (e.g., 90:10 water:methanol) and gradually increasing the methanol concentration to 100%.[5]
-
Fraction Analysis: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure this compound.
-
Final Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key factors influencing this compound synthesis yield.
References
- 1. reddit.com [reddit.com]
- 2. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 3. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Frontiers | The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved production of this compound in Erwinia persicina BST187 strain by fermentation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 12. theacademic.com [theacademic.com]
Technical Support Center: Troubleshooting Inconsistent Results in Andrimid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Andrimid bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum antibiotic that inhibits the β-subunit of acetyl-CoA carboxylase (ACC), a critical enzyme in prokaryotic fatty acid biosynthesis. By blocking ACC, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby halting the production of fatty acids essential for bacterial cell growth.
Q2: Which organisms are typically used for this compound bioassays?
This compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria. Susceptible organisms commonly used in bioassays include Bacillus subtilis, Escherichia coli, and various pathovars of Xanthomonas campestris.
Q3: What are the key environmental factors that influence this compound production by the producing organism?
The production of this compound by bacteria such as Serratia plymuthica is influenced by environmental cues. Temperature is a critical factor, with higher production levels observed at lower temperatures (e.g., 15°C) and abolished production at optimal growth temperatures (e.g., 30°C). The carbon source available to the producing organism can also modulate this compound biosynthesis.
Troubleshooting Guide
Issue 1: No Zone of Inhibition or Smaller Than Expected Zones
Q: I am not observing any zone of inhibition, or the zones are consistently smaller than expected when testing my this compound sample. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to the this compound sample, the test organism, or the assay conditions. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| This compound Inactivity or Degradation | - Verify Storage Conditions: Ensure this compound stock solutions are stored at the recommended temperature and protected from light to prevent degradation. - Check Solvent Compatibility: Use a solvent that completely solubilizes this compound and is non-inhibitory to the test organism at the concentration used. - Assess Stability in Media: Be aware that some antibiotics can be unstable in certain growth media. Consider performing a time-course experiment to assess this compound's stability in your specific assay medium. |
| Resistant Test Organism | - Confirm Susceptibility: Use a known this compound-susceptible control strain to verify that the assay is performing as expected. - Check for Target Gene Mutations: The producing organism may have a resistant form of the acetyl-CoA carboxylase β-subunit (AccD) encoded by the admT gene. Spontaneous resistance in the test organism could arise from mutations in the accD gene. |
| Suboptimal Assay Conditions | - Inoculum Density: Ensure the inoculum is standardized to the correct turbidity (e.g., 0.5 McFarland standard). An overly dense inoculum can lead to smaller or absent zones of inhibition. - Agar Depth: Maintain a consistent agar depth in all plates, as this can affect the diffusion of the antibiotic. - Incubation Temperature: Incubate plates at the optimal temperature for the test organism. Deviations can affect growth rate and zone formation. |
| This compound Concentration | - Verify Concentration: Double-check the concentration of your this compound stock and working solutions. Serial dilution errors can lead to unexpectedly low concentrations being tested. |
Issue 2: Highly Variable and Inconsistent Zones of Inhibition
Q: My replicate experiments are showing significant variability in the size of the inhibition zones. How can I improve the consistency of my this compound bioassay?
A: High variability in bioassay results can compromise the reliability of your data. The following table outlines common sources of variability and strategies to mitigate them.
| Source of Variability | Mitigation Strategies |
| Inoculum Preparation | - Standardize Inoculum: Use a spectrophotometer to adjust the inoculum to a consistent turbidity (e.g., 0.5 McFarland standard) for every experiment. - Homogenous Suspension: Ensure the bacterial suspension is well-mixed before plating to avoid clumps of cells. |
| Agar Plate Preparation | - Consistent Agar Volume: Use a consistent volume of molten agar for each plate to ensure uniform depth. - Dry Plates: Ensure the agar surface is dry before applying the inoculum to prevent uneven spreading. |
| This compound Application | - Precise Application: Use calibrated pipettes to apply a consistent volume of the this compound solution to discs or wells. - Disc/Well Placement: Place discs or wells equidistant from each other and the edge of the plate. |
| Incubation Conditions | - Uniform Temperature: Ensure the incubator provides a stable and uniform temperature. Avoid overcrowding plates to allow for even heat distribution. - Consistent Incubation Time: Incubate all plates for the same duration. |
| Measurement Technique | - Standardized Measurement: Use a calibrated caliper to measure the zone diameters. Measure at a consistent point of inhibition. |
Experimental Protocols
This compound Disk Diffusion Bioassay
This protocol outlines a standard method for assessing the antimicrobial activity of this compound using the disk diffusion method.
-
Prepare Inoculum:
-
Aseptically pick several colonies of the test organism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking.
-
-
Apply this compound:
-
Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface.
-
Pipette a known volume of the this compound solution (at the desired concentration) onto each disc.
-
Include a solvent control disc with the same volume of the solvent used to dissolve the this compound.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the test organism for 18-24 hours.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters using a caliper.
-
Visualizations
This compound's Mechanism of Action
Strategies to improve the solubility of Andrimid for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Andrimid in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a broad-spectrum antibiotic with a lipophilic nature, which often leads to poor aqueous solubility. This can pose a significant challenge for in vitro studies, such as antimicrobial susceptibility testing (e.g., Minimum Inhibitory Concentration or MIC assays) and cell-based assays, as it can lead to precipitation of the compound in aqueous culture media, resulting in inaccurate and unreliable data.
Q2: What is the mechanism of action of this compound?
This compound inhibits the β-subunit of acetyl-CoA carboxylase (ACC), a critical enzyme in the bacterial fatty acid synthesis pathway.[1] By blocking ACC, this compound prevents the formation of malonyl-CoA, a key building block for fatty acid elongation. This disruption of fatty acid synthesis ultimately inhibits bacterial growth.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Cause: The lipophilic nature of this compound causes it to be poorly soluble in aqueous solutions like cell culture media or buffers, leading to precipitation.
Solutions:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a commonly used organic solvent to dissolve lipophilic compounds for in vitro assays.[2][3]
-
Optimizing Final Solvent Concentration: It is crucial to minimize the final concentration of the organic solvent in the assay to avoid solvent-induced toxicity to cells. A final DMSO concentration of less than 1% is generally recommended.[4]
-
Two-Step Dilution: Prepare a high-concentration stock solution in 100% DMSO and then perform a serial dilution in the desired aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.
Issue 2: Inconsistent results in antimicrobial susceptibility testing (MIC assays).
Cause: Inaccurate concentrations of soluble this compound due to precipitation can lead to variability in MIC values.
Solutions:
-
Visual Inspection: Before use, visually inspect the prepared this compound solutions for any signs of precipitation.
-
Solubility Testing: Perform a preliminary solubility test to determine the maximum concentration of this compound that remains soluble in your specific assay medium with the chosen co-solvent concentration.
-
Standardized Protocol: Adhere to a strict, standardized protocol for solution preparation to ensure consistency across experiments.[5][6]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline. It is recommended to validate the solubility and stability for your specific experimental conditions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The optimal stock concentration may need to be determined empirically.[7]
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
| Parameter | Recommendation | Citation |
| Solvent | 100% DMSO | [2][3] |
| Stock Concentration | e.g., 10 mg/mL (determine empirically) | [7] |
| Storage Temperature | -20°C or -80°C | [8] |
Protocol for Preparing this compound Working Solutions for MIC Assay
This protocol describes the preparation of working solutions for a typical broth microdilution MIC assay.
Materials:
-
This compound stock solution (in 100% DMSO)
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial two-fold dilution of the this compound stock solution in the sterile broth medium in the 96-well plate to achieve the desired final concentrations for the MIC assay.[9]
-
Ensure the final DMSO concentration in each well is below the toxic level for the test organism (typically ≤ 1%).
-
Visually inspect the wells for any precipitation before adding the bacterial inoculum.
| Step | Description | Citation |
| 1. Dilution Series | Perform a two-fold serial dilution of the stock solution in the assay medium. | [9] |
| 2. Final DMSO Concentration | Ensure the final concentration of DMSO is non-toxic to the cells (≤ 1%). | [4] |
| 3. Visual Inspection | Check for any signs of precipitation before starting the assay. |
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound's inhibition of the bacterial fatty acid synthesis pathway.
References
- 1. Biosynthesis of the acetyl-CoA carboxylase-inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR-type transcriptional regulator, AdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Synergistic effect of antibiotics, α-linolenic acid and solvent type against Staphylococcus aureus biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
Identifying and minimizing impurities in Andrimid preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in Andrimid preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hybrid nonribosomal peptide-polyketide antibiotic.[1] It functions by inhibiting the carboxyl-transfer reaction of bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[1][2][3] This inhibition ultimately blocks the production of fatty acids, which is essential for bacterial cell growth.[3]
Q2: What are the common sources of impurities in this compound preparations?
Impurities in this compound preparations can originate from several sources, including the raw materials used in synthesis, by-products formed during the manufacturing process, and degradation of the final product during storage.[4] Given its hybrid peptide-polyketide structure, impurities can arise from both peptide synthesis and polyketide assembly pathways.
Q3: What types of impurities are commonly found in peptide-based pharmaceuticals like this compound?
Common impurities in synthetic peptides, which can be relevant to the peptide portion of this compound, include:
-
Deletion sequences: Where one or more amino acid residues are missing from the peptide chain.[4][5]
-
Incompletely removed protecting groups: Residual protecting groups from the synthesis process.[4][5]
-
Oxidation products: Particularly of susceptible amino acid residues.[6]
-
Deamidation: For instance, the conversion of asparagine to aspartic acid.[4]
-
Aggregates: Formation of dimers or higher-order oligomers.[6]
Q4: How can I detect and quantify impurities in my this compound sample?
A combination of analytical techniques is typically employed for impurity profiling.[7] High-Performance Liquid Chromatography (HPLC) is a standard method for separating impurities.[8] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for identifying the molecular weights and structures of these impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization of isolated impurities.[9]
Troubleshooting Guides
Problem 1: Unexpected peaks observed in HPLC analysis of purified this compound.
Possible Cause 1: Incomplete Purification
-
Troubleshooting: Review the purification protocol. This compound produced by fermentation in Vibrio coralliilyticus can be purified using flash chromatography with a C18 column and a water/methanol gradient.[10] Ensure the gradient is optimized to resolve this compound from closely related compounds. Small batch-to-batch variations in purity can occur, so consistent monitoring is key.[10]
Possible Cause 2: On-column degradation or reaction with mobile phase modifiers.
-
Troubleshooting: Trifluoroacetic acid (TFA) is a common mobile phase modifier in reversed-phase HPLC for peptides, but it can sometimes cause issues with mass spectrometry and may lead to the formation of adducts.[4] Consider using formic acid (FA) as an alternative, although this may require optimization of the stationary phase to maintain good peak shape.[4]
Possible Cause 3: Presence of synthesis-related impurities.
-
Troubleshooting: If this compound was synthesized, common peptide-related impurities include deletion sequences, products with incomplete deprotection, or side-chain modifications.[5][6] LC-MS/MS analysis can help identify these impurities by comparing their fragmentation patterns to that of the parent this compound molecule.
Problem 2: Reduced biological activity of this compound preparation.
Possible Cause 1: Presence of inactive isomers or degradation products.
-
Troubleshooting: The stereochemistry of this compound is crucial for its biological activity. For instance, the chiralities at C-3 and C-4 have been shown to be important.[11] Impurities could include inactive diastereomers. Degradation products, such as those resulting from hydrolysis or oxidation, may also lack activity. Use chiral chromatography to separate stereoisomers and LC-MS to identify potential degradation products.
Possible Cause 2: Aggregation of this compound.
-
Troubleshooting: Peptide and polyketide-like molecules can sometimes form aggregates, which may have reduced solubility and biological activity.[6] Size-exclusion chromatography (SEC) can be used to detect the presence of aggregates.[8] To minimize aggregation, optimize storage conditions (e.g., pH, temperature, concentration) and consider the use of formulation excipients.
Data Presentation
Table 1: Common Impurities in Peptide Synthesis Applicable to this compound
| Impurity Type | Description | Common Analytical Detection Method |
| Deletion Sequences | Missing one or more amino acid residues.[5] | LC-MS/MS |
| Truncated Sequences | Peptides missing amino acids at the N- or C-terminus.[6] | LC-MS |
| Incomplete Deprotection | Residual protecting groups from synthesis.[5] | LC-MS |
| Oxidation | Oxidation of susceptible amino acid side chains.[6] | LC-MS, UV Spectroscopy |
| Deamidation | Conversion of Asn to Asp or Gln to Glu.[4] | LC-MS/MS |
| Racemization | Conversion of an L-amino acid to a D-amino acid.[5] | Chiral HPLC, LC-MS |
| Aggregates | Dimer or oligomer formation.[6] | Size-Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Impurity Profiling
This protocol provides a general method for the analysis of this compound and its impurities. Optimization may be required based on the specific sample and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-90% B (linear gradient)
-
35-40 min: 90% B
-
40-41 min: 90-10% B (linear gradient)
-
41-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. For more universal detection of non-chromophoric impurities, a Charged Aerosol Detector (CAD) can be used in parallel.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 90% A, 10% B) to a concentration of 1 mg/mL.
Visualizations
Caption: Workflow for this compound Impurity Identification.
Caption: this compound's Inhibition of Fatty Acid Synthesis.
References
- 1. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Biosynthetic Gene Cluster for the Acetyl-CoA Carboxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Antibiotic this compound Produced by Vibrio coralliilyticus Increases Expression of Biosynthetic Gene Clusters and Antibiotic Production in Photobacterium galatheae [frontiersin.org]
- 11. Stereocontrolled synthesis of this compound and a structural requirement for the activity - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectra of Andrimid and Moiramide B
For Immediate Publication
A deep dive into the antibacterial capabilities of two promising acetyl-CoA carboxylase inhibitors, Andrimid and Moiramide B, reveals distinct activity profiles against a range of bacterial pathogens. This guide provides a comprehensive comparison of their antibacterial spectra, supported by available experimental data, detailed methodologies, and a look into their shared mechanism of action.
This compound and its close structural analog, moiramide B, are potent natural product antibiotics that have garnered significant interest within the scientific community. Both compounds target a novel and underexploited bacterial enzyme, acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis. This unique mechanism of action makes them promising candidates for combating antibiotic resistance. While sharing a common molecular target, their efficacy against different bacterial species exhibits notable variations.
Executive Summary of Antibacterial Activity
This compound is reported to possess broad-spectrum antibacterial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. In contrast, moiramide B generally exhibits stronger activity against Gram-positive bacteria, such as Bacillus subtilis, with comparatively weaker effects on Gram-negative organisms. The available data, while not exhaustive in direct side-by-side comparisons, allows for an initial assessment of their respective antibacterial profiles.
Quantitative Antibacterial Spectrum
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound and Moiramide B against various bacterial strains. It is important to note that direct comparative studies across a wide, identical panel of organisms are limited in the current literature.
| Bacterial Species | Gram Stain | This compound MIC (µM) | Moiramide B MIC (µg/mL) | Moiramide B MIC (µM) |
| Burkholderia thailandensis | Negative | 32 | Not widely reported | Not widely reported |
| Photobacterium galatheae | Negative | 80 | Not widely reported | Not widely reported |
| Staphylococcus aureus | Positive | Not widely reported | 0.1 (MIC90 for derivatives) | - |
| Streptococcus pneumoniae | Positive | Not widely reported | 4 (MIC90 for derivatives) | - |
| Escherichia coli | Negative | Potent activity reported | Weaker activity reported | - |
| Bacillus subtilis | Positive | Active | Strong activity reported | - |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains. The data for S. aureus and S. pneumoniae for moiramide B pertains to optimized synthetic derivatives, which may exhibit enhanced potency compared to the parent compound.
Mechanism of Action: Targeting Fatty Acid Synthesis
Both this compound and moiramide B function by inhibiting the carboxyltransferase (CT) component of the bacterial acetyl-CoA carboxylase (ACC). This enzyme catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA. By blocking this crucial pathway, these antibiotics effectively halt the production of essential fatty acids, leading to the cessation of bacterial growth.
Caption: Inhibition of Acetyl-CoA Carboxylase by this compound and Moiramide B.
Experimental Protocols
The determination of the antibacterial spectrum for these compounds relies on standardized microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds (this compound or Moiramide B) are serially diluted (usually 2-fold) in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at a temperature optimal for bacterial growth (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of ACC.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the ACC enzyme, its substrates (acetyl-CoA, ATP, and bicarbonate), and necessary cofactors (e.g., MgCl2) in a suitable buffer.
-
Inhibitor Addition: The test compound (this compound or Moiramide B) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature for a defined period.
-
Detection of Product Formation: The activity of the ACC enzyme is determined by measuring the formation of the product, malonyl-CoA, or the consumption of a substrate like ATP. This can be achieved through various methods, including radiolabeling, coupled enzyme assays, or chromatographic techniques.
-
Calculation of IC50: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from a dose-response curve.
Conclusion
This compound and moiramide B represent a compelling class of antibiotics with a novel mechanism of action. While both target the same essential enzyme in bacteria, the available data suggests a differentiation in their antibacterial spectrum, with moiramide B and its derivatives showing particular promise against Gram-positive pathogens. Further comprehensive, head-to-head studies are warranted to fully elucidate their comparative efficacy against a broader range of clinically relevant bacteria. The detailed protocols provided herein offer a standardized framework for such future investigations, which will be crucial for the potential development of these compounds into next-generation antibacterial therapies.
The Synergistic Potential of Andrimid: A New Frontier in Combating Antibiotic Resistance
A deep dive into the prospective synergistic effects of the novel antibiotic, andrimid, with conventional antimicrobial agents reveals a promising, yet largely unexplored, avenue for overcoming multidrug-resistant bacteria. While direct experimental data on this compound combinations remains limited in publicly available literature, this guide synthesizes current knowledge on antibiotic synergy, this compound's mechanism of action, and standardized experimental protocols to provide a framework for future research and development in this critical area.
This compound, a potent inhibitor of bacterial acetyl-CoA carboxylase (ACC), presents a unique target in the fight against bacterial infections. Its distinct mechanism, disrupting the crucial pathway of fatty acid biosynthesis, suggests a strong potential for synergistic interactions with conventional antibiotics that target different cellular processes. Such combination therapies could broaden the spectrum of activity, reduce required dosages, minimize toxicity, and, most importantly, overcome existing resistance mechanisms.
Unraveling the Synergistic Landscape: A Comparative Overview
While specific studies detailing the Fractional Inhibitory Concentration (FIC) indices of this compound in combination with conventional antibiotics are not yet widely published, the following table illustrates how such data would be presented to compare the synergistic potential of this compound against various bacterial strains. The FIC index is a standard measure of synergy, with a value of ≤ 0.5 indicating a synergistic interaction.
| Bacterial Strain | Conventional Antibiotic | Class | This compound MIC (µg/mL) | Conventional Antibiotic MIC (µg/mL) | Combined this compound MIC (µg/mL) | Combined Conventional Antibiotic MIC (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | Fluoroquinolone | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | Gentamicin | Aminoglycoside | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Escherichia coli | Ampicillin | β-Lactam | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and serves as an illustrative example of how experimental results on this compound synergy would be presented. Further research is required to determine these values.
The Science of Synergy: Experimental Protocols
The determination of synergistic interactions between antimicrobial agents is a cornerstone of combination therapy research. The following are detailed methodologies for key experiments used to assess the synergistic potential of this compound with conventional antibiotics.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the conventional antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to cover a range of concentrations above and below their respective Minimum Inhibitory Concentrations (MICs).
-
Microtiter Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells in the x-axis, and dilutions of the conventional antibiotic are added in the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Bacterial Inoculation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: After incubation, the wells are visually inspected for turbidity or assessed using a microplate reader to determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:
FIC Index = FIC of this compound + FIC of Conventional Antibiotic
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Conventional Antibiotic = (MIC of Conventional Antibiotic in combination) / (MIC of Conventional Antibiotic alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Andrimid: A Comparative Analysis of Cross-Resistance Potential with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
Andrimid is a potent, broad-spectrum antibiotic that represents a promising avenue in the ongoing battle against multi-drug resistant (MDR) bacteria. Its unique mechanism of action, targeting fatty acid biosynthesis, distinguishes it from many conventional antibiotic classes and suggests a lower potential for cross-resistance. This guide provides a comparative analysis of this compound's resistance mechanisms and explores the potential for cross-resistance with other antibiotic classes, supported by available experimental data and detailed methodologies.
Mechanism of Action
This compound functions by inhibiting the carboxyltransferase (CT) activity of acetyl-CoA carboxylase (ACC), a crucial enzyme in the fatty acid synthesis (FAS-II) pathway in bacteria. By blocking the conversion of acetyl-CoA to malonyl-CoA, this compound effectively halts the production of fatty acids, which are essential components of bacterial cell membranes, leading to cell growth inhibition. This target is distinct from the targets of most major antibiotic classes, such as cell wall synthesis (β-lactams), protein synthesis (aminoglycosides, macrolides, tetracyclines), or DNA replication (fluoroquinolones).
Resistance Mechanisms to this compound
Resistance to this compound has been primarily identified through two intrinsic mechanisms found in producer organisms and demonstrated in laboratory studies:
-
Target Modification: The this compound biosynthetic gene cluster contains a gene, admT, which encodes a resistant version of the β-subunit of the acetyl-CoA carboxylase (ACC). A single amino acid substitution is sufficient to confer this resistance.
-
Efflux Pump: The gene cluster also includes admQ, which encodes a transporter protein of the Major Facilitator Superfamily (MFS). This protein actively pumps this compound out of the bacterial cell, reducing its intracellular concentration.
Quantitative Data: this compound Inhibition of Acetyl-CoA Carboxylase
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against the wild-type (sensitive) E. coli acetyl-CoA carboxylase (AccA/AccD) and a resistant version where the sensitive subunit is
Validating the Target Engagement of Andrimid in Whole-Cell Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Andrimid's performance in whole-cell assays, offering supporting experimental data and detailed methodologies to validate its target engagement. This compound is a potent natural product antibiotic that inhibits the bacterial fatty acid biosynthesis pathway, a critical process for bacterial survival. Its specific target is acetyl-CoA carboxylase (ACC), an essential enzyme that catalyzes the first committed step in this pathway.[1][2] Verifying that a compound reaches and interacts with its intended target within a living cell is a crucial step in antibiotic drug discovery.
Comparison of Whole-Cell Activity of Fatty Acid Biosynthesis Inhibitors
To contextualize the efficacy of this compound, it is essential to compare its whole-cell activity with other inhibitors of the fatty acid biosynthesis pathway. The minimum inhibitory concentration (MIC) is a key metric for this comparison, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Inhibitor | Target | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | Acetyl-CoA Carboxylase (ACC) | >88[3] | 0.2 - 0.4[3] | Not widely reported |
| Moiramide B | Acetyl-CoA Carboxylase (ACC) | Not widely reported | ~0.1 (MIC90 against clinical isolates)[4] | Not widely reported |
| Platensimycin | FabF/B (β-ketoacyl-ACP synthase I/II) | >88[3] | 0.2 - 0.4[3] | Not widely reported |
| Thiolactomycin | FabB/F (β-ketoacyl-ACP synthase I/II) | 50 - 100 µM (~11.4 - 22.8 µg/mL)[5] | Not widely reported | Not widely reported |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is for reference strains where available. This compound and its analogue Moiramide B show potent activity against Gram-positive bacteria like Staphylococcus aureus. Their efficacy against Gram-negative bacteria such as Escherichia coli is limited, which may be attributed to permeability issues or efflux pumps.[1]
Experimental Protocols for Validating Target Engagement
Directly confirming that an antibiotic engages its target within a whole cell provides crucial evidence for its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that the binding of a ligand (e.g., an antibiotic) to its target protein increases the protein's thermal stability.
Cellular Thermal Shift Assay (CETSA) Protocol for Bacterial Acetyl-CoA Carboxylase (ACC)
This protocol is a generalized procedure adaptable for assessing the engagement of this compound with ACC in bacteria like E. coli or S. aureus.
1. Materials and Reagents:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody specific to the bacterial ACC subunit (e.g., AccD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR machine or heating block
-
Centrifuge
2. Experimental Workflow:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
3. Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Inoculate the bacterial strain in the appropriate growth medium and incubate until it reaches the mid-logarithmic growth phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cell pellet in PBS to a desired concentration.
-
Divide the cell suspension into two aliquots: one treated with this compound at a specific concentration and the other with the vehicle (e.g., DMSO) as a control. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated and control cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a PCR machine. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a suitable method, such as repeated freeze-thaw cycles or sonication, in the presence of a protease inhibitor cocktail.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate the proteins by SDS-PAGE, loading equal amounts of total protein for each sample.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target ACC subunit.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the amount of soluble ACC at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble ACC (relative to the unheated control) against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
-
Signaling Pathway and Mechanism of Action
This compound targets the initial, rate-limiting step of fatty acid biosynthesis in bacteria. This pathway is essential for building cell membranes and other vital components.
Caption: Inhibition of bacterial fatty acid biosynthesis by this compound.
The enzyme Acetyl-CoA Carboxylase (ACC) catalyzes the conversion of acetyl-CoA to malonyl-CoA. In most bacteria, ACC is a multi-subunit enzyme complex. This compound specifically inhibits the carboxyltransferase (CT) activity of ACC, thereby blocking the entire fatty acid synthesis pathway and leading to bacterial growth inhibition.[2][6]
Conclusion
Validating the target engagement of antibiotics in whole-cell assays is a critical component of modern drug discovery. This guide provides a framework for comparing this compound to other fatty acid biosynthesis inhibitors and outlines a detailed protocol for the Cellular Thermal Shift Assay to directly confirm its interaction with acetyl-CoA carboxylase within intact bacterial cells. The provided data and methodologies can aid researchers in the evaluation and development of novel antibacterial agents targeting this essential pathway.
References
- 1. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, this compound in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Andrimid Treatment in Bacteria
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of an antibiotic is paramount. This guide provides a comparative analysis of the transcriptomic effects of Andrimid on bacteria, offering insights into its mechanism of action and its influence on bacterial gene expression, particularly in the realm of secondary metabolism. The data presented here is compiled from key studies investigating the transcriptional response of bacteria to this compound exposure.
This compound is a potent antibiotic that targets acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This inhibition disrupts the production of essential building blocks for bacterial cell membranes, leading to growth inhibition. However, the downstream consequences of this primary mechanism on the global gene expression of bacteria are a subject of ongoing research. This guide focuses on the comparative transcriptomics of bacteria treated with this compound, drawing on available experimental data to illuminate its effects compared to untreated controls and other antibiotics.
Quantitative Transcriptomic Data Summary
A key study investigating the effect of sub-minimum inhibitory concentrations (sub-MIC) of this compound on Photobacterium galatheae revealed a significant impact on the expression of biosynthetic gene clusters (BGCs), which are responsible for the production of secondary metabolites, including other antibiotics. The following table summarizes the transcriptional changes of core genes within various BGCs in P. galatheae when exposed to this compound.
| Biosynthetic Gene Cluster (BGC) | Core Gene | Treatment Condition | Mean Transcription Level (relative units) | Standard Error of the Mean |
| Holomycin BGC | holA | Control | 1.0 | 0.2 |
| This compound (sub-MIC) | 2.5 | 0.5 | ||
| Orphan BGC 1 | - | Control | 1.0 | 0.3 |
| This compound (sub-MIC) | 1.2 | 0.4 | ||
| Orphan BGC 2 | - | Control | 1.0 | 0.1 |
| This compound (sub-MIC) | 3.8 | 0.7 | ||
| Orphan BGC 3 | - | Control | 1.0 | 0.2 |
| This compound (sub-MIC) | 1.1 | 0.3 | ||
| Orphan BGC 4 | - | Control | 1.0 | 0.4 |
| This compound (sub-MIC) | 1.5 | 0.5 | ||
| Orphan BGC 5 | - | Control | 1.0 | 0.3 |
| This compound (sub-MIC) | 0.9 | 0.2 | ||
| Orphan BGC 6 | - | Control | 1.0 | 0.2 |
| This compound (sub-MIC) | 1.3 | 0.4 | ||
| Orphan BGC 7 | - | Control | 1.0 | 0.1 |
| This compound (sub-MIC) | 1.0 | 0.2 |
Data adapted from a study on Photobacterium galatheae treated with sub-MIC of this compound.
Comparative Analysis with Other Antibiotics
The same study also compared the effect of this compound on holomycin production with that of trimethoprim. While this compound was found to increase the production of holomycin, trimethoprim had the opposite effect, completely attenuating its production. This suggests that not all antibiotic-induced stress leads to an increase in secondary metabolite production and highlights the specific nature of this compound's influence on bacterial transcription.
Experimental Protocols
The following provides a detailed methodology for a typical comparative transcriptomics experiment involving this compound treatment.
1. Bacterial Strains and Culture Conditions:
-
Bacterial Strain: Photobacterium galatheae S2757 (or other relevant bacterial species).
-
Culture Medium: Marine Broth 2216 or other suitable growth medium.
-
Growth Conditions: Cultures are grown at an appropriate temperature (e.g., 25°C) with shaking.
-
This compound Treatment: A sub-MIC of this compound is added to the experimental cultures at a specific growth phase (e.g., early exponential phase). Control cultures receive no antibiotic.
2. RNA Extraction and Purification:
-
Bacterial cells are harvested at different growth phases (e.g., exponential, transition, and stationary).
-
Total RNA is extracted using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
3. Quantitative Real-Time PCR (qRT-PCR):
-
cDNA is synthesized from the purified RNA using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with gene-specific primers for the target genes (e.g., core genes of BGCs) and a reference gene (e.g., a housekeeping gene like rpoD).
-
The relative transcription levels of the target genes are calculated using the 2-ΔΔCt method.
4. RNA-Seq Analysis (for global transcriptomics):
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. The remaining mRNA is fragmented and used to construct a cDNA library.
-
Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are quality-controlled and mapped to the reference genome of the bacterium. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control samples.
Signaling Pathways and Experimental Workflow
To visualize the processes involved in the comparative transcriptomic analysis of this compound-treated bacteria, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound targeting fatty acid biosynthesis.
Caption: Experimental workflow for comparative transcriptomics of this compound-treated bacteria.
Caption: Hypothesized regulatory pathway for this compound-induced BGC expression.
Safety Operating Guide
Personal protective equipment for handling Andrimid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Andrimid. It offers procedural, step-by-step guidance for safe operational use and disposal, ensuring laboratory safety and building trust in chemical handling protocols.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or equivalent. | To prevent eye contact which can cause serious irritation[1]. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | To prevent skin irritation[1]. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. | To prevent respiratory tract irritation[1]. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To provide comprehensive protection from exposure. |
Experimental Protocols: Handling and Storage
Handling:
-
Avoid contact with skin and eyes[1].
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Normal measures for preventive fire protection[2].
-
Keep away from heat, sparks, and open flames[2].
-
Take measures to prevent the build up of electrostatic charge[2].
Storage:
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician[2]. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2]. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Avoid breathing vapors, mist or gas[1].
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Avoid breathing dust[1].
-
Do not let product enter drains.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Disposal Plan
This compound, as an antibiotic, should be treated as hazardous chemical waste. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria[3][4].
Disposal Protocol:
-
Segregation: Collect all this compound waste, including unused stock solutions, contaminated media, and disposable equipment, in a designated and clearly labeled hazardous waste container.
-
Containment: Ensure the waste container is leak-proof and kept closed when not in use.
-
Institutional Guidelines: Dispose of the contained waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[3].
-
Do Not Autoclave or Drain Dispose: Autoclaving may not be effective for all antibiotics, and drain disposal can lead to environmental contamination[3]. Stock antibiotic solutions, in particular, are at high concentrations and must be disposed of as hazardous chemical waste[3].
This compound Spill Emergency Workflow
Caption: Workflow for a safe and effective response to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
